Product packaging for 2-Ethyldibenzofuran(Cat. No.:CAS No. 53386-99-5)

2-Ethyldibenzofuran

Cat. No.: B15075476
CAS No.: 53386-99-5
M. Wt: 196.24 g/mol
InChI Key: DJTHVLRZQJQQLK-UHFFFAOYSA-N
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Description

2-Ethyldibenzofuran is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O B15075476 2-Ethyldibenzofuran CAS No. 53386-99-5

Properties

CAS No.

53386-99-5

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-ethyldibenzofuran

InChI

InChI=1S/C14H12O/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9H,2H2,1H3

InChI Key

DJTHVLRZQJQQLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=CC=CC=C32

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethyldibenzofuran from 4-Fluoro-2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for 2-ethyldibenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science, starting from the readily available precursor, 4-fluoro-2-nitrobenzaldehyde. While a direct, one-pot synthesis is not established, a rational and feasible synthetic pathway can be designed by combining well-established named reactions. This document provides a detailed theoretical framework, including experimental protocols adapted from analogous transformations, and quantitative data where available, to guide researchers in the practical execution of this synthesis.

Synthetic Strategy Overview

The proposed synthesis of this compound from 4-fluoro-2-nitrobenzaldehyde is envisioned as a three-stage process. The core strategy involves the initial construction of a diaryl ether intermediate, followed by the formation of the central furan ring to yield the dibenzofuran scaffold, and finally, the conversion of the aldehyde functionality to the target ethyl group.

The key transformations in this synthetic sequence are:

  • Ullmann Condensation: Formation of a diaryl ether by the reaction of 4-fluoro-2-nitrobenzaldehyde with 2-ethylphenol. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution.

  • Cadogan Cyclization: Reductive cyclization of the intermediate 2-nitrodiphenyl ether to construct the dibenzofuran core. This reaction typically involves deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular cyclization.

  • Wolff-Kishner Reduction: Conversion of the aldehyde group on the dibenzofuran scaffold to an ethyl group. This reduction is performed under basic conditions, which is compatible with the dibenzofuran ring system.

Synthetic Pathway A 4-Fluoro-2-nitrobenzaldehyde C 2-(2-Ethylphenoxy)-4-nitrobenzaldehyde A->C Ullmann Condensation B 2-Ethylphenol B->C D 2-Amino-2'-(2-ethylphenoxy)benzaldehyde C->D Nitro Group Reduction E This compound-x-carbaldehyde D->E Cadogan Cyclization F This compound E->F Wolff-Kishner Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. The protocols are based on analogous reactions found in the literature and are intended to serve as a starting point for optimization.

Step 1: Synthesis of 2-(2-Ethylphenoxy)-4-nitrobenzaldehyde via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically catalyzed by copper.[1][2][3][4][5] The reaction between an aryl halide and a phenol is facilitated by a base. In this proposed step, the fluorine atom in 4-fluoro-2-nitrobenzaldehyde is activated by the ortho-nitro group, making it susceptible to nucleophilic substitution by the phenoxide of 2-ethylphenol.

Reaction Scheme:

Experimental Protocol (Adapted from analogous Ullmann ether syntheses):

ParameterValue/Description
Reactants 4-Fluoro-2-nitrobenzaldehyde (1.0 eq.), 2-Ethylphenol (1.2 eq.)
Catalyst Copper(I) iodide (CuI) (0.1 eq.)
Base Potassium carbonate (K₂CO₃) (2.0 eq.)
Solvent N,N-Dimethylformamide (DMF)
Temperature 120-140 °C
Reaction Time 12-24 hours
Work-up 1. Cool the reaction mixture to room temperature. 2. Pour into water and extract with ethyl acetate. 3. Wash the organic layer with brine. 4. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification Column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Expected Yield 60-80% (based on analogous reactions)

Table 1: Proposed reaction conditions for the Ullmann condensation.

Step 2: Synthesis of this compound-x-carbaldehyde via Cadogan Cyclization

The Cadogan cyclization is a powerful method for synthesizing carbazoles and dibenzofurans from 2-nitrobiphenyls or 2-nitrodiphenyl ethers, respectively.[6] The reaction typically involves a deoxygenation of the nitro group using a trivalent phosphorus reagent, such as triethyl phosphite, to generate a nitrene intermediate which then undergoes cyclization.

Prior to the Cadogan cyclization, the nitro group of 2-(2-ethylphenoxy)-4-nitrobenzaldehyde must be reduced to an amine. A common method for this transformation in the presence of an aldehyde is the use of tin(II) chloride in hydrochloric acid.[7][8][9][10]

Sub-step 2a: Reduction of the Nitro Group

Reaction Scheme:

Experimental Protocol (Adapted from analogous nitro group reductions):

ParameterValue/Description
Reactant 2-(2-Ethylphenoxy)-4-nitrobenzaldehyde (1.0 eq.)
Reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq.)
Solvent Ethanol or Ethyl acetate
Acid Concentrated Hydrochloric Acid (HCl)
Temperature Room temperature to 60 °C
Reaction Time 2-6 hours
Work-up 1. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. 2. Extract with ethyl acetate. 3. Wash the organic layer with water and brine. 4. Dry over anhydrous sodium sulfate and concentrate.
Purification The crude amine is often used directly in the next step without further purification.
Expected Yield >90% (based on analogous reactions)

Table 2: Proposed conditions for the reduction of the nitro group.

Sub-step 2b: Pschorr Cyclization (An alternative to Cadogan)

An alternative to the Cadogan reaction for the cyclization of the amino diaryl ether is the Pschorr cyclization. This reaction involves the diazotization of the amino group followed by an intramolecular radical cyclization, often catalyzed by copper.

Reaction Scheme:

Pschorr Cyclization A 2-Amino-2'-(2-ethylphenoxy)benzaldehyde B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl) C Aryl Radical Intermediate B->C Reduction (Cu(I)) D This compound-x-carbaldehyde C->D Intramolecular Cyclization

Caption: Mechanism of the Pschorr cyclization.

Experimental Protocol (Adapted from analogous Pschorr cyclizations):

ParameterValue/Description
Reactant 2-Amino-2'-(2-ethylphenoxy)benzaldehyde (1.0 eq.)
Reagents Sodium nitrite (NaNO₂) (1.1 eq.), Hydrochloric acid (HCl)
Catalyst Copper(I) oxide (Cu₂O) or Copper powder (catalytic amount)
Solvent Water, Ethanol
Temperature 0 °C for diazotization, then heated to reflux for cyclization.
Reaction Time 1-3 hours for diazotization, 2-6 hours for cyclization.
Work-up 1. Cool the reaction mixture. 2. Extract with an organic solvent (e.g., dichloromethane or ethyl acetate). 3. Wash the organic layer with water and brine. 4. Dry over anhydrous sodium sulfate and concentrate.
Purification Column chromatography on silica gel.
Expected Yield 40-60% (Pschorr reactions often give moderate yields)

Table 3: Proposed conditions for the Pschorr cyclization.

Step 3: Synthesis of this compound via Wolff-Kishner Reduction

The final step is the reduction of the aldehyde group to an ethyl group. The Wolff-Kishner reduction is a suitable method for this transformation, as it is performed under basic conditions and is effective for the deoxygenation of aldehydes and ketones.[11][12][13]

Reaction Scheme:

Wolff-Kishner Reduction A Aldehyde B Hydrazone A->B Hydrazine C Carbanion Intermediate B->C Base, Heat (-N₂) D Alkane C->D Protonation

Caption: Simplified mechanism of the Wolff-Kishner reduction.

Experimental Protocol (Huang-Minlon Modification of the Wolff-Kishner Reduction):

ParameterValue/Description
Reactant This compound-x-carbaldehyde (1.0 eq.)
Reagents Hydrazine hydrate (H₂NNH₂·H₂O) (4-5 eq.), Potassium hydroxide (KOH) (4-5 eq.)
Solvent Diethylene glycol or Triethylene glycol
Temperature Heat to reflux (typically 180-200 °C)
Reaction Time 3-6 hours
Work-up 1. Cool the reaction mixture. 2. Dilute with water and extract with a non-polar solvent (e.g., hexane or toluene). 3. Wash the organic layer with water and brine. 4. Dry over anhydrous sodium sulfate and concentrate.
Purification Column chromatography on silica gel or distillation under reduced pressure.
Expected Yield 70-90% (based on analogous reactions)

Table 4: Proposed conditions for the Wolff-Kishner reduction.

Alternative Synthetic Considerations

Researchers may consider alternative strategies for each step, depending on substrate tolerance and available reagents.

  • For Diaryl Ether Formation: Palladium-catalyzed Buchwald-Hartwig amination could be an alternative to the Ullmann condensation, potentially offering milder reaction conditions.

  • For Dibenzofuran Formation: A palladium-catalyzed intramolecular C-H arylation of the diaryl ether could be explored as a more modern alternative to the Cadogan or Pschorr cyclizations.

  • For Aldehyde Reduction: The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is another classic method for converting aldehydes to alkanes.[8][9] However, its strongly acidic conditions might not be compatible with all substrates. Another alternative is a two-step process involving reduction of the aldehyde to an alcohol with a reagent like sodium borohydride, followed by conversion of the alcohol to a halide and subsequent reduction. A Grignard reaction on the aldehyde followed by reduction of the resulting secondary alcohol could also be a viable route to introduce the ethyl group.[14][15][16][17]

Safety Considerations

  • 4-Fluoro-2-nitrobenzaldehyde: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ullmann Condensation: Often requires high temperatures and the use of a high-boiling solvent like DMF, which is a reproductive toxin. Work in a well-ventilated fume hood.

  • Cadogan and Pschorr Cyclizations: Diazonium salts formed in the Pschorr reaction can be explosive when dry. They should be kept in solution and used immediately. Triethyl phosphite used in the Cadogan reaction is flammable and has a strong, unpleasant odor.

  • Wolff-Kishner Reduction: Hydrazine is highly toxic and a suspected carcinogen. This reaction should be performed in a well-ventilated fume hood with appropriate PPE. The reaction is also run at high temperatures.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Perform all reactions in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 4-fluoro-2-nitrobenzaldehyde presents a challenging but feasible synthetic problem that can be addressed through a logical sequence of well-established organic reactions. This technical guide provides a comprehensive theoretical framework and adaptable experimental protocols to aid researchers in achieving this synthetic goal. Careful optimization of each step will be necessary to maximize yields and purity. The successful synthesis of this and related dibenzofuran derivatives will be valuable for further investigation into their potential applications in drug discovery and materials science.

References

Spectroscopic Profile of 2-Ethyldibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-ethyldibenzofuran. Designed for researchers, scientists, and professionals in drug development, this document outlines the anticipated nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics of this compound. The information herein is synthesized from established principles of spectroscopy and data from structurally related compounds, offering a robust predictive model in the absence of direct experimental data. Detailed experimental protocols for acquiring such data are also provided, alongside graphical representations of analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the known spectral properties of dibenzofuran, the effects of ethyl substitution on aromatic systems, and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.10d1HH-4
~ 7.95d1HH-6
~ 7.60m2HH-1, H-9
~ 7.45t1HH-8
~ 7.35t1HH-7
~ 7.25dd1HH-3
~ 2.80q2H-CH₂-
~ 1.30t3H-CH₃

Solvent: CDCl₃. Reference: TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 156.5C-9a
~ 156.0C-4b
~ 142.0C-2
~ 127.5C-4
~ 127.0C-6
~ 124.5C-1
~ 123.0C-8
~ 121.0C-7
~ 120.5C-4a
~ 118.0C-5a
~ 111.5C-9
~ 111.0C-3
~ 29.0-CH₂-
~ 16.0-CH₃

Solvent: CDCl₃. Reference: CDCl₃ (77.16 ppm).

Table 3: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
196High[M]⁺ (Molecular Ion)
181High[M - CH₃]⁺
168Moderate[M - C₂H₄]⁺
152Moderate[M - C₂H₅ - H]⁺
139Moderate[Dibenzofuran radical cation - H]⁺

Ionization Method: Electron Ionization (EI).

Table 4: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2965-2850Medium-StrongAliphatic C-H Stretch
1600-1585MediumAromatic C=C Stretch
1500-1400Medium-StrongAromatic C=C Stretch
~1250StrongAryl-O Stretch
900-675StrongAromatic C-H Out-of-Plane Bend

Sample Preparation: KBr pellet or thin film.

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
~ 210HighEthanol
~ 250MediumEthanol
~ 280MediumEthanol
~ 300LowEthanol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a spectral width of -2 to 12 ppm, a pulse angle of 45°, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically averaged.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling. A spectral width of 0 to 220 ppm, a pulse angle of 30°, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are used. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) followed by a Fourier transform. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.

2. Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of this compound in a volatile solvent such as methanol or dichloromethane is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation from any impurities.

  • Ionization: Electron Ionization (EI) is employed. The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[1]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

3. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

  • Data Presentation: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent, such as ethanol or cyclohexane.[2] This stock solution is then serially diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 in the wavelength range of interest.

  • Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: A quartz cuvette (1 cm path length) is filled with the pure solvent to record a baseline correction. The same cuvette is then rinsed and filled with the sample solution. The absorbance is measured over a wavelength range of approximately 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Visualizations

The following diagrams illustrate the general experimental workflows for the described spectroscopic techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to NMR Tube C->D E Place Tube in Spectrometer D->E F Acquire ¹H and ¹³C Spectra E->F G Fourier Transform (FID -> Spectrum) F->G H Phase & Baseline Correction G->H I Reference to Standard H->I J Peak Integration & Assignment I->J

Caption: General workflow for NMR spectroscopy analysis.

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output A Dissolve Sample in Volatile Solvent B Inject into GC-MS or Infuse A->B C Ionization (e.g., Electron Impact) B->C D Mass Separation (by m/z) C->D E Detection D->E F Generate Mass Spectrum E->F G Identify Molecular Ion & Fragmentation Pattern F->G

Caption: General workflow for Mass Spectrometry analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind Sample with KBr Powder B Press into Transparent Pellet A->B C Record Background Spectrum B->C D Record Sample Spectrum C->D E Plot Transmittance vs. Wavenumber D->E F Identify Characteristic Absorption Bands E->F

Caption: General workflow for IR spectroscopy analysis.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution in UV-grade Solvent B Dilute to Optimal Concentration A->B C Record Baseline with Solvent B->C D Measure Sample Absorbance C->D E Plot Absorbance vs. Wavelength D->E F Determine λmax and Calculate Molar Absorptivity (ε) E->F

Caption: General workflow for UV-Vis spectroscopy analysis.

References

The Elusive 2-Ethyldibenzofuran: A Technical Overview of a Sparsely Documented Molecule

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Dibenzofuran Core and the Anticipated Properties of its 2-Ethyl Derivative for Researchers, Scientists, and Drug Development Professionals.

Introduction

Dibenzofuran and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry, materials science, and environmental science.[1] The fused benzene and furan ring system of the dibenzofuran core imparts a unique electronic and structural framework, making it a privileged scaffold in the design of novel bioactive molecules and functional materials.[2] This technical guide aims to provide a comprehensive overview of the chemical properties of the dibenzofuran nucleus, with a specific focus on the anticipated, yet largely undocumented, characteristics of 2-ethyldibenzofuran.

While extensive research has been conducted on various substituted dibenzofurans, a thorough investigation of publicly available scientific literature reveals a notable absence of specific data for this compound. This guide, therefore, will present the known properties of the parent dibenzofuran molecule as a foundational reference. Furthermore, it will extrapolate the expected properties of this compound based on established chemical principles and the known effects of alkyl substitution on aromatic systems. This document will also outline general synthetic and analytical methodologies applicable to the preparation and characterization of this and other similar dibenzofuran derivatives.

Physicochemical Properties of the Dibenzofuran Core

The fundamental properties of the parent dibenzofuran molecule provide a crucial baseline for understanding its derivatives. Dibenzofuran is a white, crystalline solid at room temperature, exhibiting low solubility in water but good solubility in nonpolar organic solvents.[3]

Table 1: Physicochemical Properties of Dibenzofuran

PropertyValueReference
Molecular FormulaC₁₂H₈O[4]
Molecular Weight168.19 g/mol [4]
Melting Point80-82 °C
Boiling Point287 °C[3]
Solubility in WaterInsoluble
Solubility in Organic SolventsSoluble in acetic acid, benzene, diethyl ether, ethanol
LogP (Octanol-Water Partition Coefficient)4.12[3]

For this compound, it is anticipated that the addition of an ethyl group would lead to a slight increase in molecular weight and lipophilicity (LogP). The melting and boiling points may also be altered compared to the parent compound, though the precise values remain undetermined without experimental data.

Synthesis of Substituted Dibenzofurans

The synthesis of dibenzofuran derivatives can be achieved through various strategies, often involving the formation of the central furan ring by cyclization of precursor molecules.[5] While a specific protocol for this compound is not documented, a general and adaptable approach involves the palladium-catalyzed intramolecular C-H arylation of a suitably substituted diphenyl ether.

General Experimental Protocol: Synthesis of a 2-Substituted Dibenzofuran

This hypothetical protocol is based on established methods for the synthesis of substituted dibenzofurans.[2]

Materials:

  • Substituted 2-phenoxybiphenyl precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the substituted 2-phenoxybiphenyl (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-substituted dibenzofuran.

Characterization: The structure and purity of the synthesized compound would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G Hypothetical Synthesis Workflow for this compound Precursor 2-Phenoxy-x-ethylbiphenyl (Starting Material) Reaction Palladium-Catalyzed Intramolecular C-H Arylation Precursor->Reaction Purification Column Chromatography Reaction->Purification Product This compound (Final Product) Purification->Product Analysis Spectroscopic Analysis (NMR, MS, IR) Product->Analysis G Potential Biological Activities of Dibenzofuran Derivatives DibenzofuranCore Dibenzofuran Scaffold Antimicrobial Antimicrobial Activity DibenzofuranCore->Antimicrobial Anticancer Anticancer Activity DibenzofuranCore->Anticancer AntiInflammatory Anti-inflammatory Activity DibenzofuranCore->AntiInflammatory Neuroprotective Neuroprotective Effects DibenzofuranCore->Neuroprotective

References

An In-depth Technical Guide on 2-Ethyldibenzofuran: Molecular Structure and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure of 2-Ethyldibenzofuran

This compound is a heterocyclic aromatic compound. Its structure consists of a central furan ring fused to two benzene rings, with an ethyl group substituted at the second position of the dibenzofuran core.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below.

IdentifierValue
Molecular Formula C₁₄H₁₂O
SMILES CCC1=CC2=C(C=C1)OC3=CC=CC=C32
InChIKey DJTHVLRZQJQQLK-UHFFFAOYSA-N

Analytical Characterization (General Considerations)

While specific analytical data for this compound is not available in the public domain, the analytical techniques for substituted dibenzofurans are well-established, particularly in the context of environmental analysis of related compounds like polychlorinated dibenzofurans.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the ethyl group (a triplet and a quartet) and a complex pattern of aromatic protons. The exact chemical shifts and coupling constants would depend on the electronic environment of each proton.

  • ¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including those of the ethyl group and the aromatic rings.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a critical tool for the identification and quantification of dibenzofuran derivatives. Electron ionization (EI) is a common technique that would likely lead to the formation of a prominent molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the ethyl group, as well as C-O-C stretching of the furan ring.

Synthesis of Substituted Dibenzofurans (General Methodologies)

Specific experimental protocols for the synthesis of this compound have not been identified. However, general synthetic strategies for substituted dibenzofurans often involve:

  • Palladium-catalyzed cross-coupling reactions: Methods like the Suzuki or Stille coupling can be employed to construct the dibenzofuran core or to introduce substituents onto a pre-existing dibenzofuran scaffold.

  • Cyclization reactions: Intramolecular cyclization of appropriately substituted diphenyl ethers can be a viable route to the dibenzofuran ring system.

A generalized workflow for a potential synthetic approach is outlined below.

G A Starting Materials (e.g., Substituted Phenol and Halogenated Aromatic Compound) B Coupling Reaction (e.g., Ullmann Condensation) A->B C Intermediate (Substituted Diphenyl Ether) B->C D Intramolecular Cyclization (e.g., Pd-catalyzed C-H activation) C->D E Substituted Dibenzofuran Core D->E F Functional Group Interconversion/ Introduction of Ethyl Group E->F G This compound F->G

The Advent of Nitrodibenzofuran: A New Era in Photorelease Technology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Core Principles and Applications of a High-Efficiency Caging Group

Introduction

The precise spatiotemporal control of bioactive molecules is a cornerstone of modern chemical biology and drug development. Photoremovable protecting groups, or "caging groups," have emerged as indispensable tools for releasing effector molecules with a flash of light, thereby enabling the study of complex biological processes with unprecedented resolution. For decades, the field was dominated by nitrobenzyl-based cages. However, in 2006, a significant leap forward was made with the introduction of the nitrodibenzofuran (NDBF) chromophore.[1][2][3] This technical guide provides an in-depth exploration of the discovery, photochemical properties, synthesis, and diverse applications of nitrodibenzofuran, a caging group that has set a new standard for efficiency in one- and two-photon uncaging.

The Discovery of a Superior Photolabile Protector

The development of nitrodibenzofuran was born out of the need for a caging group with significantly improved photochemical properties over existing options. Traditional caging groups, such as the widely used o-nitrobenzyl (oNB) derivatives, often suffered from low quantum yields and limited two-photon absorption cross-sections, restricting their utility in demanding biological experiments.[4][5] A team led by Graham C. R. Ellis-Davies introduced 3-nitrodibenzofuran (NDBF) as a novel chromophore designed for ultra-efficient photolysis.[1][2][6] Their seminal work demonstrated that NDBF exhibits a dramatically higher quantum yield and extinction coefficient, making it 16 to 160 times more efficient than commonly used caged compounds.[1][2][6]

Core Advantages of the Nitrodibenzofuran Caging Group

The superiority of NDBF as a caging group stems from several key photochemical and practical advantages:

  • High Quantum Yield: NDBF boasts a quantum yield of photolysis around 0.7, meaning that a high fraction of absorbed photons leads to the cleavage of the caging group and release of the active molecule.[1][7] This high efficiency minimizes the required light dose, thereby reducing potential phototoxicity in living cells.

  • Large Molar Extinction Coefficient: With a molar extinction coefficient of approximately 18,400 M⁻¹cm⁻¹, NDBF absorbs light very effectively.[1][7] This, combined with its high quantum yield, results in an exceptionally high overall uncaging efficiency.

  • Two-Photon Excitation: NDBF possesses a significant two-photon absorption cross-section (approximately 0.6 GM), enabling uncaging with near-infrared (NIR) light.[1][7] NIR light offers deeper tissue penetration and reduced scattering and phototoxicity compared to UV light, making NDBF highly suitable for in vivo applications and thick tissue samples.[5][6]

  • Rapid Release Kinetics: The photolysis of NDBF-caged compounds is extremely fast, with release rates on the order of 20,000 s⁻¹, allowing for the study of rapid biological processes.[1][7]

  • Clean Photochemistry: The uncaging of NDBF-protected molecules, particularly thiols, proceeds with minimal side product formation, ensuring a clean and efficient release of the desired bioactive compound.[4][8]

Quantitative Photochemical Properties

The performance of a caging group can be quantified by several key parameters. The table below summarizes the reported photochemical properties of NDBF and its derivatives, offering a comparison with other common caging groups.

Caging GroupQuantum Yield (Φ)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Two-Photon Cross-Section (δu) (GM)Wavelength for Uncaging (nm)
Nitrodibenzofuran (NDBF) 0.7[1][7]18,400[1][7]~0.6[1][7]365 (one-photon), ~710-800 (two-photon)[4][6]
Methoxy-NDBFNot explicitly stated, but improved two-photon action cross-sectionAbsorption max shifted to 355 nm[9]0.71 - 1.4[9][10]365 (one-photon), two-photon optimized[9][10]
o-Nitrobenzyl (oNB)~0.08[7]~500[7]Low[4][5]UV range
1-(2-nitrophenyl)ethyl (NPE)0.49 - 0.65[7]~500[7]Not significantly improved over oNBUV range

Experimental Protocols

Synthesis of NDBF-Caged Compounds

The synthesis of NDBF-caged molecules generally involves two key stages: the synthesis of the reactive NDBF-bromide precursor and its subsequent coupling to the molecule of interest.

1. Synthesis of NDBF-Br:

The synthesis of the key intermediate, NDBF-Br, starts from dibenzofuran and proceeds in four steps.[4] A detailed protocol can be found in the supporting information of Mahmoodi et al., 2016.[4]

2. Caging of a Thiol (Example: Fmoc-Cys(NDBF)-OH):

This procedure is adapted from the work of Mahmoodi et al. (2016) for the caging of cysteine for solid-phase peptide synthesis (SPPS).[4]

  • Reaction: Fmoc-cysteine methyl ester is reacted with NDBF-Br under acidic conditions to yield the NDBF-protected cysteine methyl ester.

  • Hydrolysis: The resulting methyl ester is then hydrolyzed using trimethyltin hydroxide ((CH₃)₃SnOH) to produce the final Fmoc-Cys(NDBF)-OH.

General Protocol for UV Photolysis

The following is a general procedure for the one-photon uncaging of NDBF-protected compounds.[4]

  • Sample Preparation: Dissolve the NDBF-caged compound in a suitable photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final concentration of 25–250 µM. For thiol uncaging, the inclusion of a scavenger such as 1 mM dithiothreitol (DTT) is recommended.

  • Irradiation: Transfer the solution to a quartz cuvette. Irradiate with 365 nm UV light using a suitable light source, such as a Rayonet reactor. The duration of irradiation will depend on the concentration of the caged compound and the intensity of the light source.

  • Analysis: Monitor the progress of the uncaging reaction by analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Visualizing the Uncaging Process and Applications

The Uncaging Workflow

The general workflow for utilizing an NDBF-caged compound involves its synthesis, introduction into a biological system in its inactive form, and subsequent activation with light at a specific time and location.

Uncaging_Workflow cluster_synthesis Synthesis cluster_application Application cluster_outcome Outcome Synthesis Synthesis of NDBF-caged compound Introduction Introduction into biological system Synthesis->Introduction Inactive form Irradiation Light-triggered photolysis (1P or 2P) Introduction->Irradiation Release Release of active molecule Irradiation->Release Uncaging Biological_Effect Biological Effect Release->Biological_Effect Measurement Measurement and Analysis Biological_Effect->Measurement

General workflow for the application of NDBF-caged compounds.
Signaling Pathway Application: Light-Activated Enzyme Substrate

A powerful application of NDBF caging is the controlled activation of enzyme substrates. For instance, a peptide substrate for an enzyme like protein farnesyltransferase can be caged with NDBF on a critical cysteine residue. The caged peptide is unable to be processed by the enzyme. Upon irradiation, the NDBF group is cleaved, exposing the free thiol and rendering the peptide a substrate for the enzyme.

Signaling_Pathway cluster_before Before Photolysis cluster_after After Photolysis Caged_Peptide NDBF-Cys-Peptide (Inactive Substrate) Enzyme Protein Farnesyltransferase Caged_Peptide->Enzyme No Reaction Light hv (365 nm or ~800 nm 2P) Uncaged_Peptide HS-Cys-Peptide (Active Substrate) Enzyme_Active Protein Farnesyltransferase Uncaged_Peptide->Enzyme_Active Substrate Binding Farnesylated_Product Farnesylated Peptide Enzyme_Active->Farnesylated_Product Enzymatic Reaction Light->Uncaged_Peptide Uncaging

Light-induced activation of an NDBF-caged enzyme substrate.

Conclusion

The discovery of nitrodibenzofuran as a caging group has been a transformative development for chemical biology and related fields. Its exceptional photochemical properties, including a high quantum yield, large extinction coefficient, and significant two-photon cross-section, have enabled researchers to control biological processes with greater precision and minimal perturbation. From elucidating the dynamics of calcium signaling to controlling enzyme activity, NDBF has proven to be a versatile and robust tool. As research continues to refine and expand the repertoire of NDBF-caged molecules, its impact on our understanding of complex biological systems and the development of novel therapeutic strategies is set to grow even further.

References

Unlocking Cellular Processes: A Technical Guide to the Photophysical Properties of Nitrodibenzofuran (NDBF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrodibenzofuran (NDBF) has emerged as a powerful tool in chemical biology and drug development, primarily functioning as a highly efficient, light-sensitive protecting group, often referred to as a "caging" group. This technical guide delves into the core photophysical properties of NDBF that underpin its utility in the spatiotemporal control of bioactive molecules. Unlike traditional fluorophores, the key photophysical characteristic of NDBF is not its intrinsic fluorescence, but rather its exceptional efficiency in undergoing photolysis to release a caged substrate upon one- or two-photon excitation. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and visualizations of relevant workflows and concepts.

Core Photophysical Properties of NDBF

The efficacy of a photocleavable protecting group is determined by its ability to absorb light and efficiently convert that energy into the chemical reaction that liberates the caged molecule. The primary parameters defining this efficiency are the molar extinction coefficient (ε), the uncaging quantum yield (Φu), and the two-photon action cross-section (δu).

PropertyValueWavelengthNotes
Molar Extinction Coefficient (ε)18,400 M⁻¹ cm⁻¹~330-355 nmSignificantly higher than traditional nitrobenzyl-based caging groups.[1][2]
Uncaging Quantum Yield (Φu)~0.7UV (e.g., 350 nm)Represents a high probability of uncaging upon photon absorption.[1][2][3]
Two-Photon Action Cross-Section (δu)~0.6 - 1.4 GM~710-800 nmEnables efficient uncaging with near-infrared light, which is less phototoxic and allows for deeper tissue penetration.[1][2][4][5]

Note: GM stands for Goeppert-Mayer units.

Experimental Protocols

Synthesis of an NDBF-Caged Compound: Fmoc-Cys(NDBF)-OH

The synthesis of NDBF-caged molecules is crucial for their application. Below is a representative protocol for the synthesis of an NDBF-protected cysteine amino acid suitable for solid-phase peptide synthesis.[6]

Materials:

  • Fmoc-Cys-OH (N-α-fluorenylmethyloxycarbonyl-L-cysteine)

  • 3-nitro-2-ethyldibenzofuran bromide

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-Cys-OH in DMF.

  • Add DIPEA to the solution to deprotonate the thiol group.

  • Add a solution of 3-nitro-2-ethyldibenzofuran bromide in DMF dropwise to the cysteine solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the product using column chromatography to yield Fmoc-Cys(NDBF)-OH.

Determination of Uncaging Quantum Yield (Φu)

The uncaging quantum yield is a measure of the efficiency of the photolysis reaction. It is typically determined by a comparative method using a well-characterized actinometer.[1][7]

Materials:

  • NDBF-caged compound of interest

  • A suitable actinometer with a known quantum yield (e.g., MNI-glutamate)

  • Solvent (e.g., aqueous buffer)

  • UV-Vis spectrophotometer

  • High-performance liquid chromatography (HPLC) system

  • UV light source with a narrow bandpass filter (e.g., 350 ± 5 nm)

Procedure:

  • Prepare solutions of the NDBF-caged compound and the actinometer in the same solvent. Adjust the concentrations so that both solutions have the same optical density at the photolysis wavelength.

  • Irradiate both solutions with the UV light source for a defined period.

  • Analyze the photolyzed solutions using HPLC to quantify the amount of the starting caged compound that has been consumed.

  • The uncaging quantum yield of the NDBF compound (Φu_NDBF) can be calculated using the following equation:

    Φu_NDBF = Φu_actinometer * (rate_NDBF / rate_actinometer)

    where rate is the rate of disappearance of the caged compound.

Two-Photon Uncaging and Determination of Action Cross-Section (δu)

Two-photon uncaging allows for precise spatial control of substrate release deep within scattering samples like biological tissue.[1][8][9]

Materials:

  • NDBF-caged compound

  • A suitable reference compound with a known two-photon action cross-section (e.g., 6-bromo-7-hydroxycoumarin-4-ylmethyl acetate, Bhc-OAc)[5]

  • Two-photon laser scanning microscope with a tunable Ti:sapphire laser

  • HPLC system

Procedure:

  • Prepare solutions of the NDBF-caged compound and the reference compound.

  • Irradiate the solutions with the two-photon laser at the desired wavelength (e.g., 800 nm) for a specific duration and laser power.

  • Analyze the photolyzed solutions by HPLC to determine the extent of uncaging.

  • The two-photon action cross-section (δu) is calculated by comparing the rate of photolysis of the NDBF compound to that of the reference standard under identical irradiation conditions.

Visualizations

Synthesis of an NDBF-Caged Compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product NDBF-Br 3-nitro-2-ethyldibenzofuran bromide Stirring Stirring at RT NDBF-Br->Stirring Substrate-SH Substrate with Thiol Group (e.g., Cysteine) Substrate-SH->Stirring Base Base (e.g., DIPEA) Base->Stirring Solvent Solvent (DMF) Solvent->Stirring NDBF-S-Substrate NDBF-caged Substrate Stirring->NDBF-S-Substrate Nucleophilic Substitution

Caption: General synthesis scheme for an NDBF-caged thiol-containing substrate.

Experimental Workflow for NDBF Uncaging

G cluster_prep Sample Preparation cluster_photo Photolysis cluster_analysis Analysis cluster_calc Calculation prep Prepare solutions of NDBF-caged compound and reference standard one_photon One-Photon Excitation (e.g., 350 nm UV light) prep->one_photon two_photon Two-Photon Excitation (e.g., 800 nm NIR laser) prep->two_photon hplc HPLC analysis to quantify uncaged product one_photon->hplc two_photon->hplc calc Calculate Uncaging Quantum Yield (Φu) or Two-Photon Action Cross-Section (δu) hplc->calc

Caption: Workflow for one- and two-photon uncaging experiments.

Conceptual Diagram of Light-Controlled Drug Release

G cluster_inactive Inactive State (No Light) cluster_activation Light Activation cluster_active Active State (With Light) inactive_drug NDBF Drug cell1 Cell inactive_drug->cell1 No biological effect light Light (UV or NIR) active_drug Drug light->active_drug Photolysis byproduct NDBF byproduct light->byproduct cell2 Cell active_drug->cell2 Biological effect

Caption: Conceptual diagram of NDBF-mediated, light-activated drug release.

Conclusion

The photophysical properties of NDBF make it a superior photocleavable protecting group for a wide range of applications, from fundamental biological research to the development of novel phototherapeutics. Its high molar extinction coefficient and uncaging quantum yield in the UV region, combined with an excellent two-photon action cross-section in the near-infrared, provide researchers with a versatile tool for precise spatiotemporal control over the activity of caged molecules. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for the effective implementation of NDBF-based technologies in the laboratory. As research in this area continues, further refinements and applications of NDBF and related photochemistries are anticipated to drive new discoveries in science and medicine.

References

Methodological & Application

3-Nitro-2-ethyldibenzofuran: A Versatile Two-Photon Caging Group for High-Precision Spatiotemporal Control

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-ethyldibenzofuran (NDBF) has emerged as a promising two-photon caging group for the spatiotemporal control of bioactive molecules. Its favorable photophysical properties, including a significant two-photon absorption cross-section, enable the precise release of caged compounds in a highly localized manner using near-infrared light. This technology offers significant advantages over traditional uncaging methods, such as reduced photodamage to biological samples and deeper tissue penetration. These characteristics make NDBF an invaluable tool for a wide range of applications, from fundamental cell biology research to the development of targeted drug delivery systems.

This document provides a comprehensive overview of the properties and applications of 3-nitro-2-ethyldibenzofuran as a two-photon caging group, including its synthesis, photophysical characteristics, and detailed protocols for its use in two-photon uncaging experiments.

Photophysical and Photochemical Properties

The utility of a two-photon caging group is defined by its photophysical and photochemical parameters. The key data for 3-nitro-2-ethyldibenzofuran and its derivatives are summarized in the table below.

PropertyValueWavelengthCaged MoleculeReference
One-Photon Absorption Maximum (λmax) ~330 nm--[1]
Molar Extinction Coefficient (ε) at λmax ~18,400 M⁻¹cm⁻¹~330 nm-[1]
Two-Photon Absorption Cross-Section (δ) 12.3 ± 5.0 GM810 nm-[1]
Two-Photon Uncaging Cross-Section (δu) 0.6 GM710 nmThymidine[1]
0.71-1.4 GMNot SpecifiedCysteine[2]
Quantum Yield of Uncaging (Φu) Not Specified---

Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The uncaging quantum yield can vary depending on the nature of the caged molecule and the local environment.

Synthesis of NDBF-Caged Compounds

An improved and efficient synthetic route for 3-nitro-2-ethyldibenzofuran has been developed, making this caging group more accessible for research.[3] The synthesis typically involves the formation of the dibenzofuran ring via a Heck reaction.[3] Once the NDBF core is synthesized, it can be functionalized to react with the desired bioactive molecule. For instance, an NDBF-caged thymidine phosphoramidite has been successfully synthesized for incorporation into oligonucleotides.[3]

Experimental Protocols

Protocol 1: Two-Photon Uncaging of NDBF-Caged Peptides in Live Cells

This protocol provides a general framework for the two-photon uncaging of NDBF-caged peptides within living cells. Specific parameters may need to be optimized depending on the cell type, the caged peptide, and the experimental setup.

Materials:

  • Live cells cultured on glass-bottom dishes suitable for microscopy.

  • NDBF-caged peptide stock solution (e.g., in DMSO).

  • Cell culture medium.

  • Two-photon laser scanning microscope equipped with a femtosecond-pulsed near-infrared (NIR) laser (e.g., Ti:Sapphire laser).

  • High numerical aperture (NA) objective lens (e.g., >1.0 NA, water or oil immersion).

  • Image analysis software.

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and culture to the desired confluency.

    • On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

  • Loading of the Caged Peptide:

    • Prepare a working solution of the NDBF-caged peptide in culture medium. The final concentration will depend on the specific peptide and its cellular uptake efficiency (typically in the µM to mM range).

    • Incubate the cells with the caged peptide solution for a sufficient time to allow for cellular uptake. Incubation time and temperature should be optimized.

    • Wash the cells gently with fresh medium to remove any extracellular caged peptide.

  • Two-Photon Uncaging Setup:

    • Mount the dish with the loaded cells onto the stage of the two-photon microscope.

    • Select an appropriate excitation wavelength for the NDBF caging group (e.g., in the range of 700-850 nm, based on the two-photon absorption spectrum).

    • Focus on the desired cellular region of interest (ROI) where uncaging is to be performed.

  • Uncaging and Imaging:

    • Define the uncaging ROI using the microscope software. This can be a single point, a line, or a defined area.

    • Set the laser power and dwell time for the uncaging pulse. These parameters need to be carefully optimized to achieve efficient uncaging without causing photodamage. Start with low laser power and short dwell times and gradually increase until the desired biological effect is observed.

    • Simultaneously with or immediately after uncaging, acquire fluorescence images if the released peptide or a downstream cellular event is fluorescently labeled.

  • Data Analysis:

    • Analyze the acquired images to quantify the biological response to the uncaged peptide. This may involve measuring changes in fluorescence intensity, cellular morphology, or other relevant parameters.

Visualizations

Signaling Pathway: Light-Activated Enzyme Inhibition

Light_Activated_Enzyme_Inhibition Light-Activated Enzyme Inhibition cluster_0 Extracellular cluster_1 Intracellular NDBF_Caged_Inhibitor NDBF-Caged Inhibitor Active_Inhibitor Active Inhibitor NDBF_Caged_Inhibitor->Active_Inhibitor Uncaging Target_Enzyme Target Enzyme Active_Inhibitor->Target_Enzyme Inhibition Biological_Response Biological Response (Blocked) Target_Enzyme->Biological_Response Blocks Product Product Target_Enzyme->Product Substrate Substrate Substrate->Target_Enzyme Two_Photon_Light Two-Photon Light (NIR) Two_Photon_Light->NDBF_Caged_Inhibitor

Caption: Light-activated inhibition of a target enzyme using an NDBF-caged inhibitor.

Experimental Workflow: Two-Photon Uncaging in a Cellular Context

Two_Photon_Uncaging_Workflow Two-Photon Uncaging Experimental Workflow Cell_Culture 1. Cell Culture on glass-bottom dish Loading 2. Loading of NDBF-Caged Compound Cell_Culture->Loading Microscopy_Setup 3. Two-Photon Microscope Setup Loading->Microscopy_Setup ROI_Selection 4. Selection of Region of Interest (ROI) Microscopy_Setup->ROI_Selection Uncaging 5. Two-Photon Uncaging Event ROI_Selection->Uncaging Data_Acquisition 6. Imaging and Data Acquisition Uncaging->Data_Acquisition Analysis 7. Data Analysis Data_Acquisition->Analysis

Caption: A step-by-step workflow for a typical two-photon uncaging experiment.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-nitro-2-ethyldibenzofuran and its derivatives. It is recommended to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Cytotoxicity: Specific cytotoxicity data for 3-nitro-2-ethyldibenzofuran is not extensively available in the public domain. However, some nitroaromatic compounds are known to have potential cytotoxic and mutagenic effects.[4] Therefore, it is crucial to handle NDBF and its derivatives with care and to perform appropriate cytotoxicity assays (e.g., MTT, neutral red uptake) to determine the safe concentration range for use in live-cell experiments.

Photostability: The photostability of the NDBF caging group is an important consideration for experimental design. Prolonged exposure to ambient light, especially UV, should be avoided to prevent premature uncaging. Solutions of NDBF-caged compounds should be stored in the dark and handled under subdued light conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low uncaging efficiency Insufficient laser power or dwell time.Gradually increase laser power and/or dwell time at the ROI.
Incorrect excitation wavelength.Ensure the laser is tuned to an appropriate wavelength for two-photon excitation of NDBF.
Low concentration of the caged compound at the ROI.Increase the loading concentration or incubation time.
Cellular damage or phototoxicity Laser power is too high.Reduce the laser power or dwell time. Use the minimum power necessary to achieve the desired effect.
Non-specific absorption and heating.Ensure the use of a high NA objective to minimize the focal volume.
High background signal Incomplete washout of extracellular caged compound.Improve the washing steps after loading.
Spontaneous hydrolysis of the caged compound.Prepare fresh solutions of the caged compound before each experiment.

Conclusion

3-Nitro-2-ethyldibenzofuran is a powerful and versatile two-photon caging group that offers researchers precise spatiotemporal control over the release of bioactive molecules. Its favorable photochemical properties make it a valuable tool for a wide array of biological investigations. By following the provided protocols and considering the key experimental parameters, researchers can effectively utilize NDBF to dissect complex biological processes with high precision. Further research into the cytotoxicity and a more detailed characterization of the two-photon absorption spectrum will continue to enhance the utility of this promising caging group.

References

Application Notes: Cellular Delivery of NDBF-Caged Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Conditionally activated ("caged") oligonucleotides are powerful tools for achieving spatiotemporal control over biological processes.[1][2] By temporarily blocking an oligonucleotide's function with a photoremovable protecting group (PPG), researchers can precisely initiate its activity using light.[3][4] Among the various PPGs, the 3-nitro-2-ethyldibenzofuran (NDBF) group is notable for its application as a two-photon caging group, which allows for activation with near-infrared (NIR) light.[3] This property offers significant advantages over traditional UV-activated caging groups, including deeper tissue penetration and reduced phototoxicity, making NDBF-caged oligonucleotides ideal for in vivo and complex cellular studies.[5]

These application notes provide a comprehensive overview and protocols for the synthesis, cellular delivery, and photoactivation of NDBF-caged oligonucleotides.

Principle of NDBF Caging

The NDBF moiety is installed on a nucleobase, typically at a position involved in Watson-Crick hydrogen bonding.[1][3] This bulky group sterically hinders the oligonucleotide from hybridizing with its target sequence (e.g., an mRNA molecule), rendering it biologically inactive.[6] The oligonucleotide can be delivered into cells in this inert state using various transfection methods. Upon irradiation with light of an appropriate wavelength (e.g., >400 nm for one-photon or ~720-800 nm for two-photon excitation), the NDBF group is cleaved, liberating the native oligonucleotide.[3][7] The uncaged, active oligonucleotide can then bind to its target and exert its biological function, such as antisense-mediated gene silencing.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the light-triggered delivery and activation of oligonucleotides. While data specific to NDBF-caged oligonucleotides is emerging, parameters from analogous light-inducible systems provide valuable benchmarks.

Table 1: Light-Triggered Release & Transfection Efficiency Data from a comparable system using Indocyanine Green (ICG) as a photosensitizer for light-triggered liposomal release.

ParameterValueConditionsSource
Oligonucleotide Release~90%1-minute exposure to 808 nm light (370 mW/cm²) at 37°C.[8][9][10]
Transfection Efficacy70% - 80%HeLa cells, EGFP-based splicing assay.[8][10]
ICG Concentration14 µM - 35 µMCo-incubation with oligonucleotides.[9]
Liposome Concentration0.5 mM - 1.4 mMOvernight incubation with cells.[9]

Table 2: Cytotoxicity of Light-Triggered Delivery Data from an ICG-based light-triggered delivery system.

ParameterValueTime PointSource
Reduction in Cell Viability25% - 35%1-2 days post-transfection.[8][9][10]
Cell Growth RecoveryReturned to control levels4 days post-transfection.[8][9][10]

Experimental Protocols

Protocol 1: Synthesis of NDBF-Caged Thymidine Phosphoramidite

This protocol is based on the improved synthesis of NDBF-caged thymidine phosphoramidite, which is a necessary building block for incorporating the caging group into an oligonucleotide via solid-phase synthesis.[5]

Materials:

  • 5′-O-(4,4′-dimethoxytrityl)thymidine (DMT-dT)

  • 3-nitro-2-ethyldibenzofuran (NDBF) derivative (e.g., the bromo-functionalized caging group precursor)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Caging Reaction:

    • Dissolve DMT-dT and the NDBF precursor in DMF.

    • Cool the reaction to 0 °C in an ice bath.

    • Add Cs₂CO₃ slowly while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC until completion.

    • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting NDBF-caged thymidine (DMT-dT-NDBF) using column chromatography.

  • Phosphitylation:

    • Dissolve the purified DMT-dT-NDBF in anhydrous DCM.

    • Add DIPEA to the solution.

    • Slowly add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and stir at room temperature under an inert atmosphere (e.g., Argon).

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and purify the final NDBF-caged thymidine phosphoramidite product, typically yielding around 80%.[5]

  • Verification: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Solid-Phase Synthesis of NDBF-Caged Oligonucleotides

This protocol describes the incorporation of the NDBF-caged phosphoramidite into a custom DNA sequence using a standard automated DNA synthesizer.

Materials:

  • NDBF-caged thymidine phosphoramidite (from Protocol 1)

  • Standard DNA phosphoramidites (dA, dG, dC, dT)

  • Controlled Pore Glass (CPG) solid support

  • Standard reagents for DNA synthesis (Activator, Capping, Oxidation, Deblocking solutions)

  • Ammonium hydroxide (NH₄OH) or methylamine (MeNH₂) for cleavage and deprotection

Procedure:

  • Synthesizer Setup: Install the NDBF-caged phosphoramidite on a port of the DNA synthesizer.

  • Sequence Programming: Program the desired oligonucleotide sequence, specifying the position for the incorporation of the NDBF-caged thymidine.

  • Automated Synthesis: Run the standard synthesis cycle. The NDBF caging group is designed to be stable to the conditions used in standard DNA synthesis.[5]

  • Cleavage and Deprotection:

    • After synthesis, transfer the CPG support to a vial.

    • Add concentrated ammonium hydroxide and incubate at 65 °C for 16 hours to cleave the oligonucleotide from the support and remove protecting groups from the standard bases.[5]

    • Alternatively, use 33% methylamine in ethanol for deprotection.[5]

  • Purification: Purify the full-length NDBF-caged oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.

Protocol 3: Cellular Delivery and Light-Activation

This protocol provides a general method for delivering the NDBF-caged oligonucleotide into cultured cells and subsequently activating it with light.

Materials:

  • Purified NDBF-caged oligonucleotide

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Appropriate cell culture medium

  • Lipid-based transfection reagent (e.g., Lipofectamine) or electroporation system

  • Phosphate-Buffered Saline (PBS)

  • Light source capable of emitting at the required wavelength (e.g., >400 nm LED or a two-photon microscope laser at ~720-800 nm)

Procedure:

  • Cell Plating: Plate cells in a suitable format (e.g., 24-well plate) to achieve 70-80% confluency on the day of transfection.

  • Transfection Complex Formation:

    • Dilute the NDBF-caged oligonucleotide in an appropriate volume of serum-free medium.

    • In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted oligonucleotide and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add the transfection complexes dropwise to the cells.

    • Incubate the cells for 4-6 hours at 37 °C.

    • After incubation, replace the transfection medium with fresh, complete culture medium.

  • Light Activation (Uncaging):

    • Allow cells to recover for 12-24 hours post-transfection.

    • Expose the specific wells or regions of interest to the light source.

      • For one-photon activation: Use a >400 nm light source. The duration and intensity of exposure must be optimized to ensure complete uncaging while minimizing cytotoxicity.

      • For two-photon activation: Use a focused laser beam (e.g., 720-800 nm) on a confocal or multiphoton microscope for high-precision spatial activation.[3]

    • Include "no light" control wells to confirm that the caged oligonucleotide is inactive without photo-stimulation.

  • Post-Activation Incubation and Analysis:

    • Return the cells to the incubator for an additional 24-48 hours to allow for the biological effect of the activated oligonucleotide to manifest.

    • Analyze the results using an appropriate assay, such as qPCR or Western blotting to measure target gene knockdown, or fluorescence microscopy to observe effects on reporter genes.

Visualizations

The following diagrams illustrate the key workflows and mechanisms associated with NDBF-caged oligonucleotides.

G cluster_synthesis Phase 1: Synthesis cluster_delivery Phase 2: Cellular Application A NDBF Caging Group Precursor C NDBF-Caged Thymidine A->C B DMT-Thymidine B->C D Phosphitylation C->D E NDBF-Caged Phosphoramidite D->E F Solid-Phase Oligonucleotide Synthesis E->F G Purified NDBF-Caged Oligonucleotide F->G H Formulation with Delivery Vehicle (e.g., Liposomes) G->H I Transfection into Cultured Cells H->I J Light Activation (Uncaging) I->J K Active Oligonucleotide Released in Cytosol J->K L Target mRNA Binding & Gene Silencing K->L

Caption: Workflow for the synthesis and application of NDBF-caged oligonucleotides.

G cluster_cell Cellular Environment cluster_delivery Delivery & Uptake cluster_activation Activation & Action A NDBF-Caged Oligo (Inactive) C LNP Encapsulated Caged Oligo A->C B Lipid Nanoparticle (LNP) B->C D Endocytosis C->D Cell Membrane E Endosomal Escape D->E F Caged Oligo in Cytosol E->F H Active Oligo F->H Uncaging I NDBF Group (Released) F->I Uncaging G Light (e.g., ~750 nm) G->F J Target mRNA H->J Hybridization K mRNA Degradation (Gene Silencing) J->K

Caption: Mechanism of cellular delivery and light-triggered activation.

G A Oligonucleotide Caging Strategies B Backbone Modification A->B C Nucleobase Caging (e.g., NDBF) A->C D Inhibitor Strand with Photocleavable Linker A->D E Structural Caging (e.g., Circularization) A->E B_desc PPG on phosphate backbone prevents hybridization. B->B_desc C_desc Bulky PPG on nucleobase blocks Watson-Crick pairing. C->C_desc D_desc Active strand released from a blocking strand after photolysis. D->D_desc E_desc Oligo linearized from an inactive circular form by light. E->E_desc

References

Application Notes and Protocols for the Detection of 2-Ethyldibenzofuran in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 2-ethyldibenzofuran, a member of the dibenzofuran family of organic compounds, in various environmental matrices. Dibenzofurans can be released into the environment through industrial processes and combustion, necessitating reliable analytical methods for monitoring and risk assessment. The protocols detailed below are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of semi-volatile organic compounds.

Analytical Overview

The determination of this compound in environmental samples typically involves a multi-step process encompassing sample collection, extraction, cleanup, and instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method due to its high sensitivity and selectivity, which is crucial for identifying and quantifying specific isomers in complex matrices.[1][2]

Key Analytical Steps:

  • Sample Collection and Preparation: Proper sample collection and preparation are critical to ensure the integrity of the analysis. This often involves using clean glassware and minimizing sample contamination.

  • Extraction: The target analyte is isolated from the sample matrix using techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or solid-phase extraction (SPE).

  • Cleanup: The extract is purified to remove interfering compounds. This is commonly achieved using column chromatography with adsorbents like silica, alumina, or Florisil.

  • Instrumental Analysis: The purified extract is analyzed by GC-MS. The compound is identified based on its retention time and mass spectrum, and quantified by comparing its response to that of a known standard.

Quantitative Data Summary

Analyte ClassMatrixExtraction MethodAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
Alkylated PAHs & PASHsFuel OilSolid-Phase Extraction (SPE)GC-MS/MS0.01 - 0.1 ng/mL0.1 - 0.5 ng/mLNot Reported[3]
PCDD/FsFood SamplesNot SpecifiedGC-APCI-MS/MS-0.005–0.101 ng/mLNot Reported[1]
PCDD/FsFood SamplesNot SpecifiedGC-AEI-MS/MS-0.006–0.201 ng/mLNot Reported[1]
Mixed Halogenated DibenzofuransSoilNot SpecifiedGC-MS/MSNot Reported0.41 - 180 ng/gNot Reported[2]

Note: The limits of detection (LOD) and quantitation (LOQ) are highly dependent on the specific instrumentation, sample matrix, and analytical conditions. The values presented above should be considered as indicative.

Experimental Protocols

The following are detailed protocols for the analysis of this compound in soil/sediment, water, and air samples. These protocols are based on established methods for similar semi-volatile organic compounds.

Protocol 1: Analysis of this compound in Soil and Sediment Samples

This protocol describes the extraction and analysis of this compound from soil and sediment matrices using ultrasonic extraction followed by GC-MS analysis.

1. Sample Preparation and Extraction:

  • 1.1. Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sample by thorough mixing.

  • 1.2. Spiking with Surrogate Standard: Weigh approximately 10 g of the homogenized sample into a clean extraction thimble or beaker. Spike the sample with a known amount of a suitable surrogate standard (e.g., a deuterated dibenzofuran) to monitor extraction efficiency.

  • 1.3. Ultrasonic Extraction:

    • Add 50 mL of a 1:1 (v/v) mixture of acetone and n-hexane to the sample.[4]

    • Place the sample in an ultrasonic bath and extract for 30 minutes.[5]

    • Decant the solvent into a clean flask.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the solvent extracts.

2. Extract Cleanup:

  • 2.1. Concentration: Concentrate the combined extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

  • 2.2. Silica Gel Column Chromatography:

    • Prepare a silica gel column by packing a glass column (e.g., 1 cm internal diameter) with 10 g of activated silica gel.

    • Pre-elute the column with n-hexane.

    • Load the concentrated extract onto the column.

    • Elute the column with a suitable solvent or solvent mixture (e.g., n-hexane followed by a mixture of n-hexane and dichloromethane) to separate the analyte from interfering compounds.

    • Collect the fraction containing the dibenzofurans.

3. GC-MS Analysis:

  • 3.1. Instrumental Conditions:

    • Gas Chromatograph (GC):

      • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3][4]

      • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.[4]

      • Injector: Splitless mode at 280°C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For SIM mode, monitor characteristic ions of this compound (the molecular ion and key fragment ions).

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • 3.2. Calibration: Prepare a series of calibration standards of this compound in a suitable solvent. Analyze the standards under the same GC-MS conditions as the samples to generate a calibration curve.

  • 3.3. Quantification: Identify this compound in the sample chromatogram based on its retention time and the presence of characteristic ions. Quantify the concentration using the calibration curve and correct for the recovery of the surrogate standard.

Protocol 2: Analysis of this compound in Water Samples

This protocol details the extraction of this compound from water samples using solid-phase extraction (SPE) followed by GC-MS analysis.

1. Sample Preparation and Extraction:

  • 1.1. Sample Collection: Collect water samples in clean, pre-rinsed amber glass bottles.

  • 1.2. Filtration: If the water sample contains suspended solids, filter it through a glass fiber filter (e.g., 0.7 µm pore size).

  • 1.3. Spiking with Surrogate Standard: Add a known amount of a suitable surrogate standard to a 1 L water sample.

  • 1.4. Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5-10 mL of methanol followed by 5-10 mL of deionized water through it.

    • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5-10 mL of deionized water to remove any polar impurities.

    • Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

    • Elution: Elute the trapped analytes from the cartridge with a small volume (e.g., 2 x 5 mL) of a suitable organic solvent, such as ethyl acetate or dichloromethane.

2. Extract Cleanup and Analysis:

  • 2.1. Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • 2.2. GC-MS Analysis: Analyze the concentrated extract using the GC-MS conditions described in Protocol 1.

Protocol 3: Analysis of this compound in Air Samples

This protocol describes the collection of this compound from air using a high-volume sampler and subsequent analysis by GC-MS.

1. Sample Collection:

  • 1.1. Sampler Setup: Use a high-volume air sampler equipped with a quartz-fiber filter (QFF) to collect particulate-phase compounds and a polyurethane foam (PUF) cartridge to trap gas-phase compounds.[6]

  • 1.2. Sampling: Draw a known volume of air (e.g., 300-400 m³) through the sampler over a 24-hour period.[6]

  • 1.3. Sample Handling: After sampling, carefully remove the QFF and PUF cartridge and store them in clean, sealed containers at -20°C until extraction.

2. Sample Preparation and Extraction:

  • 2.1. Spiking: Spike both the QFF and the PUF cartridge with a surrogate standard.

  • 2.2. Soxhlet Extraction:

    • Place the QFF and the PUF cartridge in a Soxhlet extractor.

    • Extract with a suitable solvent, such as a mixture of hexane and dichloromethane, for 16-24 hours.

3. Extract Cleanup and Analysis:

  • 3.1. Concentration and Cleanup: Concentrate the extract and perform a cleanup step using silica gel or Florisil column chromatography as described in Protocol 1.

  • 3.2. GC-MS Analysis: Analyze the cleaned extract using the GC-MS conditions described in Protocol 1.

Visualizations

The following diagrams illustrate the analytical workflows for the detection of this compound in different environmental matrices.

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Soil/Sediment Sample Collection B Air Drying & Sieving A->B C Homogenization B->C D Spiking with Surrogate Standard C->D E Ultrasonic Extraction (Acetone/Hexane) D->E F Extract Concentration E->F G Silica Gel Column Chromatography F->G H GC-MS Analysis G->H I Data Processing & Quantification H->I

Caption: Workflow for the analysis of this compound in soil and sediment samples.

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_elution_conc Elution & Concentration cluster_analysis Analysis A Water Sample Collection B Filtration (if necessary) A->B C Spiking with Surrogate Standard B->C D Solid-Phase Extraction (SPE) (C18 Cartridge) C->D E Elution with Organic Solvent D->E F Extract Concentration E->F G GC-MS Analysis F->G H Data Processing & Quantification G->H

Caption: Workflow for the analysis of this compound in water samples.

Air_Analysis_Workflow cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A High-Volume Air Sampling (QFF/PUF) B Spiking with Surrogate Standard A->B C Soxhlet Extraction B->C D Extract Concentration C->D E Silica/Florisil Column Chromatography D->E F GC-MS Analysis E->F G Data Processing & Quantification F->G

Caption: Workflow for the analysis of this compound in air samples.

References

Application Notes and Protocols for Two-Photon Uncaging of NDBF-Caged Flufenamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon uncaging is a powerful technique that allows for the precise spatiotemporal release of bioactive molecules in living tissues. The nitrodibenzofuran (NDBF) caging group has emerged as a highly efficient photolabile protecting group for two-photon excitation due to its high quantum yield and two-photon cross-section. This document provides detailed application notes and protocols for the experimental setup of two-photon uncaging of NDBF-caged flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) known to modulate ion channels and inflammatory pathways. These guidelines are intended for researchers in neuroscience, cell biology, and drug development to facilitate the controlled release of flufenamic acid for studying its effects on cellular signaling with high precision.

Data Presentation

Photochemical Properties of NDBF-Caged Compounds

The NDBF caging group offers superior photochemical properties compared to traditional caging groups, making it ideal for two-photon uncaging experiments.[1] Below is a summary of the key quantitative data for NDBF-caged compounds.

PropertyValueReference
Caging Group Nitrodibenzofuran (NDBF)[1]
One-Photon Maximum Absorption (λmax) ~330 nm[2]
Molar Extinction Coefficient (ε) at λmax 18,400 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) 0.7[2]
Two-Photon Cross-Section (δ₂) ~0.6 GM[2][3]
Recommended Two-Photon Excitation Wavelength ~720-800 nm[1][4]

Note: The two-photon cross-section is for NDBF-EGTA and serves as an estimate for NDBF-caged flufenamic acid. The optimal excitation wavelength for NDBF-caged flufenamic acid may require empirical determination but is expected to be in the near-infrared range.

Signaling Pathways of Flufenamic Acid

Upon uncaging, flufenamic acid can modulate multiple signaling pathways. Its primary mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes and the modulation of various ion channels.[5] Understanding these pathways is crucial for interpreting the results of uncaging experiments.

Flufenamic_Acid_Signaling Uncaged_FA Uncaged Flufenamic Acid COX COX-1 / COX-2 Uncaged_FA->COX Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺, Cl⁻, TRP) Uncaged_FA->Ion_Channels Modulates NFkB NF-κB Pathway Uncaged_FA->NFkB Inhibits AMPK AMPK Pathway Uncaged_FA->AMPK Activates Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediates Cellular_Excitability Altered Cellular Excitability Ion_Channels->Cellular_Excitability Regulates Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Induces Autophagy Autophagy AMPK->Autophagy Promotes

Caption: Signaling pathways modulated by flufenamic acid.

Experimental Protocols

Preparation of NDBF-Caged Flufenamic Acid

The synthesis of NDBF-caged flufenamic acid has not been explicitly detailed in the reviewed literature. However, a general approach would involve the esterification of the carboxylic acid group of flufenamic acid with an NDBF-containing alcohol (NDBF-OH). This would likely be achieved through standard coupling reactions, for example, using a carbodiimide like EDC in the presence of a catalyst such as DMAP. Purification would typically be performed using column chromatography. Researchers should refer to literature on the synthesis of other NDBF-caged carboxylic acids for more detailed synthetic strategies.

Two-Photon Uncaging Experimental Setup

A standard two-photon microscope equipped for uncaging is required. The key components are outlined below.

Two_Photon_Uncaging_Workflow Laser Femtosecond Pulsed Laser (e.g., Ti:Sapphire, 720-800 nm) Pockels_Cell Pockels Cell (Power Modulation) Laser->Pockels_Cell Scan_Mirrors Galvanometer Scan Mirrors (X-Y Positioning) Pockels_Cell->Scan_Mirrors Microscope Upright Microscope Scan_Mirrors->Microscope Objective High NA Water-Immersion Objective Microscope->Objective Sample Sample with NDBF-caged Flufenamic Acid Objective->Sample Detector Detector (PMT) (for optional imaging) Sample->Detector Data_Acquisition Data Acquisition & Control Software Detector->Data_Acquisition Data_Acquisition->Pockels_Cell Controls Data_Acquisition->Scan_Mirrors Controls

Caption: Experimental workflow for two-photon uncaging.

Protocol for Two-Photon Uncaging of NDBF-Caged Flufenamic Acid:

  • Sample Preparation:

    • Prepare a stock solution of NDBF-caged flufenamic acid in a suitable solvent (e.g., DMSO). The final concentration in the experimental buffer will need to be optimized, but a starting point of 10-100 µM is recommended based on protocols for other caged compounds.

    • For cellular experiments, the caged compound can be bath-applied to the recording chamber. Ensure the compound is biologically inert at the working concentration before photolysis.

  • Microscope and Laser Setup:

    • Use a two-photon microscope equipped with a femtosecond-pulsed laser, such as a Ti:Sapphire laser.

    • Tune the laser to a wavelength between 720 nm and 800 nm. The optimal wavelength should be determined empirically to maximize uncaging efficiency while minimizing cellular damage.

    • The laser power at the sample should be carefully controlled using a Pockels cell. Start with low power (e.g., 5-10 mW) and gradually increase to find the threshold for effective uncaging.

    • Use a high numerical aperture (NA) water-immersion objective (e.g., 60x, 0.9 NA) to focus the laser beam to a small spot, maximizing the two-photon excitation efficiency.

  • Uncaging Procedure:

    • Position the uncaging laser spot at the desired location within the sample using the galvanometer scan mirrors.

    • Deliver short laser pulses (e.g., 1-5 ms) to the target region. The duration and number of pulses should be optimized to release a sufficient concentration of flufenamic acid to elicit a biological response without causing photodamage.

    • Monitor the biological response of interest (e.g., changes in membrane potential, intracellular calcium concentration, or downstream signaling events) using appropriate techniques such as patch-clamp electrophysiology or fluorescence imaging.

  • Controls and Optimization:

    • Perform control experiments by applying the laser pulse to a region without the caged compound to ensure that the laser itself does not cause a biological effect.

    • Test the biological inertness of the NDBF-caged flufenamic acid by applying it to the sample without photolysis and observing for any changes.

    • Optimize the concentration of the caged compound, laser power, and pulse duration to achieve a reproducible biological response with minimal variability and no signs of photodamage.

Conclusion

The two-photon uncaging of NDBF-caged flufenamic acid provides a powerful tool for the precise investigation of its biological effects. The high photochemical efficiency of the NDBF caging group allows for effective uncaging with minimal laser power, reducing the risk of phototoxicity. By following the protocols and considering the signaling pathways outlined in this document, researchers can effectively utilize this technique to advance our understanding of cellular signaling and to facilitate the development of novel therapeutic strategies.

References

Application Notes & Protocols: 2-Ethyldibenzofuran as a Geochemical Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyldibenzofuran is a member of the alkyldibenzofuran series of heterocyclic aromatic compounds. In geochemistry, these compounds serve as valuable molecular fossils, or biomarkers, providing insights into the origin, depositional environment, and thermal history of organic matter in geological samples such as crude oils, source rocks, and sediments.[1] The presence and relative abundance of this compound and its isomers can be indicative of terrestrial organic matter input and specific diagenetic conditions.[1][2][3]

Geochemical Significance

Alkyldibenzofurans, including this compound, are particularly useful for the following interpretations:

  • Source of Organic Matter: A high abundance of alkyldibenzofurans relative to other aromatic compounds, such as dibenzothiophenes, is often associated with organic matter derived from terrestrial higher plants.[1][2][3] This is because the precursors for these compounds are believed to be derived from lignin and other biopolymers found in land plants.

  • Depositional Environment: The presence of this compound and other alkyldibenzofurans can indicate a lacustrine, fluvial, or deltaic depositional environment where terrestrial organic matter accumulates.[1][4] The overall distribution of C0, C1, and C2-dibenzofurans can help to distinguish between different types of depositional settings.[1]

  • Thermal Maturity: While less established than other maturity indicators like vitrinite reflectance, the relative abundance of certain alkyldibenzofuran isomers can be influenced by the thermal maturity of the source rock.[5] For instance, the ratios of different methyl-dibenzofuran isomers have been proposed as maturity indicators.[3] Further research is needed to fully establish the utility of ethyl-substituted isomers for this purpose.

The logical relationship for the application of this compound as a biomarker is illustrated below:

Geochemical_Interpretation cluster_input Geological Sample cluster_analysis Analysis cluster_biomarker Biomarker Identification cluster_interpretation Geochemical Interpretation Sample Crude Oil, Source Rock, or Sediment Extraction Solvent Extraction Sample->Extraction is subjected to Fractionation Column Chromatography Extraction->Fractionation to isolate GCMS GC-MS Analysis Fractionation->GCMS Aromatic Fraction for 2EDBF This compound GCMS->2EDBF to identify & quantify Source Terrestrial Organic Matter 2EDBF->Source indicates Environment Lacustrine/Fluvial/Deltaic Depositional Environment 2EDBF->Environment suggests Maturity Thermal Maturity 2EDBF->Maturity may indicate Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing cluster_output Output Crushing Sample Crushing Extraction Soxhlet Extraction Crushing->Extraction Deasphalting Asphaltene Precipitation Extraction->Deasphalting Fractionation Column Chromatography Deasphalting->Fractionation GCMS_Analysis GC-MS Analysis Fractionation->GCMS_Analysis Aromatic Fraction Identification Compound Identification GCMS_Analysis->Identification Quantification Quantification Identification->Quantification Report Geochemical Report Quantification->Report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dicationic Dibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dicationic dibenzofuran derivatives. These compounds are of significant interest for their potential as antimicrobial agents and DNA minor groove binders.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to introduce cationic groups onto a dibenzofuran core?

A1: The most prevalent methods involve the conversion of precursor functional groups, such as nitriles or esters, into cationic moieties. For instance, dinitrile dibenzofuran derivatives can be converted to bis-amidines, or di-ester derivatives can be reduced and subsequently quaternized to form bis(quaternary ammonium) salts. The choice of route often depends on the desired cationic group and the overall stability of the dibenzofuran scaffold.

Q2: I am observing very low yields after the introduction of the second cationic group. What could be the reason?

A2: This is a common challenge. The presence of the first cationic group can significantly deactivate the dibenzofuran ring system, making the second functional group conversion more difficult. This deactivation can hinder electrophilic substitution reactions or reduce the reactivity of precursor groups. Running the second step under more forcing conditions (higher temperature, longer reaction time) might be necessary, but this also increases the risk of side reactions.

Q3: My dicationic dibenzofuran derivative is proving very difficult to purify. What strategies can I employ?

A3: Due to their ionic nature, these compounds are often highly polar and may have limited solubility in common organic solvents, making standard silica gel chromatography ineffective.[1] Here are some recommended purification strategies:

  • Reverse-Phase HPLC: This is often the most effective method for purifying highly polar and ionic compounds.[2]

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge and is well-suited for purifying cationic compounds.[3] Anion-exchange chromatography can be used to exchange the counter-ions of the dicationic product.[4]

  • Recrystallization/Precipitation: If a suitable solvent system can be found, recrystallization or precipitation can be a straightforward method for purification. Often, a mixture of a polar solvent (like water or methanol) and a less polar co-solvent is effective.

Q4: I am having trouble with the characterization of my dicationic dibenzofuran derivative by NMR. What are some common issues?

A4: Dicationic compounds can present several challenges in NMR analysis:

  • Broad Peaks: The presence of positive charges and potential for aggregation can lead to peak broadening.

  • Solvent Choice: The choice of solvent is critical. Deuterated water (D₂O), methanol-d₄, or DMSO-d₆ are common choices. The solubility and aggregation behavior can be highly solvent-dependent.

  • Hygroscopicity: These compounds are often hygroscopic, and the presence of water can affect the chemical shifts and lead to broad exchange peaks, particularly for N-H protons of amidinium groups.

  • Counter-ion Effects: The nature of the counter-ion can influence the electronic environment of the dication and affect the NMR spectrum.

Troubleshooting Guides

Problem 1: Low Yield in the Formation of the Dibenzofuran Core
Symptom Possible Cause Suggested Solution
Low conversion in Ullmann-type coupling to form the diaryl ether intermediate.- Inactive copper catalyst.- Insufficiently high reaction temperature.- Poor choice of ligand or base.- Use freshly activated copper powder.- Ensure the reaction is heated to a sufficiently high temperature (often >150 °C).- Screen different ligands (e.g., 1,10-phenanthroline) and bases (e.g., K₂CO₃, Cs₂CO₃).[5][6]
Low yield in the palladium-catalyzed intramolecular C-H activation to close the furan ring.- Inefficient palladium catalyst.- Steric hindrance from bulky substituents.- Deactivating substituents on the aromatic rings.- Screen different palladium sources (e.g., Pd(OAc)₂, Pd/C) and ligands.- Pivalic acid as a solvent has been shown to improve yields and reproducibility in some cases.[7]
Problem 2: Incomplete Conversion of Precursor to Cationic Group
Symptom Possible Cause Suggested Solution
Incomplete conversion of a dinitrile to a bis-amidine (Pinner reaction).- Incomplete formation of the imidate intermediate due to moisture.- Insufficient reaction time or temperature for the aminolysis step.- Ensure strictly anhydrous conditions for the reaction of the nitrile with alcohol and HCl gas.- For the aminolysis step, ensure an adequate excess of the amine (e.g., ammonia or an alkylamine) and allow for sufficient reaction time, sometimes at elevated temperatures in a sealed tube.
Incomplete quaternization of a di-tertiary amine precursor.- Insufficiently reactive alkylating agent.- Steric hindrance around the nitrogen atom.- Use a more reactive alkylating agent (e.g., methyl triflate instead of methyl iodide).- Increase the reaction temperature and/or time.
Problem 3: Product Degradation During Synthesis or Work-up
Symptom Possible Cause Suggested Solution
Formation of colored impurities, especially under basic conditions.Dicationic aromatic compounds can be susceptible to nucleophilic attack, especially at elevated temperatures in the presence of strong bases.- Use milder bases (e.g., NaHCO₃ instead of NaOH) during work-up.- Keep the temperature low during extraction and purification steps.
Decomposition of the product on a chromatography column.The compound may be unstable on silica or alumina.- Avoid silica and alumina chromatography if possible.- If chromatography is necessary, consider using a more inert stationary phase or a reverse-phase column.

Experimental Protocols

General Protocol for the Synthesis of a Dinitrile Dibenzofuran Precursor via Ullmann Condensation and Sandmeyer Reaction

This protocol describes a common route to a key intermediate for dicationic dibenzofuran synthesis.

  • Ullmann Condensation:

    • A mixture of 2-chloronitrobenzene (1.0 eq), 4-hydroxy-3-nitrobenzonitrile (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 150 °C for 24 hours.

    • The reaction mixture is cooled to room temperature and poured into ice water.

    • The resulting precipitate is filtered, washed with water, and dried to yield the diaryl ether.

  • Reduction of the Nitro Groups:

    • The diaryl ether (1.0 eq) is dissolved in ethanol, and stannous chloride dihydrate (5.0 eq) is added.

    • The mixture is refluxed for 4 hours.

    • After cooling, the solvent is removed under reduced pressure, and the residue is treated with a saturated sodium bicarbonate solution to adjust the pH to ~8.

    • The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Cyclization via Diazotization:

    • The resulting diamine is dissolved in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred at this temperature for 30 minutes and then heated to 80 °C for 2 hours.

    • The mixture is cooled, and the precipitate is filtered, washed with water, and dried.

  • Conversion to Dicyano Dibenzofuran:

    • The cyclized product is converted to the corresponding dibromide using a Sandmeyer reaction with CuBr/HBr.

    • The dibromide is then subjected to a Rosenmund-von Braun reaction with CuCN in a high-boiling solvent like DMF or NMP at elevated temperatures to yield the dinitrile.

General Protocol for the Pinner Reaction to form Bis-amidines
  • The dinitrile dibenzofuran (1.0 eq) is suspended in anhydrous ethanol.

  • The suspension is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the mixture until saturation.

  • The reaction vessel is sealed and stirred at room temperature for 48 hours.

  • The resulting precipitate (the bis-imidate salt) is filtered, washed with cold anhydrous diethyl ether, and dried under vacuum.

  • The bis-imidate is then added to a solution of ammonia in ethanol (or another amine) and stirred in a sealed tube at room temperature for 48-72 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by reverse-phase HPLC or recrystallization.

Data Presentation

Compound Type Synthetic Step Typical Yield Range Common Purification Method
Diaryl EtherUllmann Condensation60-80%Recrystallization
Dibenzofuran CorePd-catalyzed Cyclization50-70%Column Chromatography (Silica)
Dinitrile DibenzofuranRosenmund-von Braun40-60%Recrystallization
Dicationic Bis-amidinePinner Reaction30-50%Reverse-Phase HPLC

Visualizations

experimental_workflow cluster_precursor Dibenzofuran Core Synthesis cluster_functionalization Functional Group Installation cluster_cationization Cationic Group Formation A Starting Materials (e.g., Halogenated Aromatics) B Ullmann Coupling or Suzuki Coupling A->B C Diaryl Ether Intermediate B->C D Pd-catalyzed Intramolecular Cyclization C->D E Dibenzofuran Core D->E F Functionalization (e.g., Nitration, Cyanation) E->F G Dinitrile or Di-ester Dibenzofuran F->G H Pinner Reaction or Quaternization G->H I Crude Dicationic Product H->I J Purification (RP-HPLC, Ion Exchange) I->J K Pure Dicationic Dibenzofuran Derivative J->K

Caption: General workflow for the synthesis of dicationic dibenzofuran derivatives.

troubleshooting_logic A Low Yield in Synthesis Step B Is it the core formation step? A->B C Is it the cation formation step? A->C D Check catalyst activity, reaction conditions (temp, time), and reagents. B->D Yes E Consider deactivation by the first cationic group. Use more forcing conditions. C->E Yes F Are you experiencing purification issues? G Is the compound insoluble in the mobile phase? F->G H Is the compound sticking to the column? F->H J Modify the mobile phase (e.g., add buffer, change solvent polarity). G->J Yes I Try reverse-phase or ion-exchange chromatography. H->I Yes

References

Technical Support Center: Overcoming Low Yields in 2-Ethyldibenzofuran Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 2-ethyldibenzofuran, particularly focusing on the intramolecular cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of this compound via intramolecular cyclization?

A1: A common and effective precursor for the synthesis of this compound is 2-ethyl-2'-hydroxybiphenyl. The intramolecular cyclization of this compound, typically facilitated by a palladium catalyst, involves the formation of a C-O bond to construct the central furan ring.

Q2: My this compound cyclization reaction is resulting in a low yield. What are the primary factors I should investigate?

A2: Low yields in this type of reaction can often be attributed to several key factors:

  • Catalyst activity: The choice of palladium catalyst and ligand is crucial. Inactive or poisoned catalysts will significantly hinder the reaction.

  • Reaction conditions: Temperature, reaction time, and solvent can all impact the efficiency of the cyclization.

  • Atmosphere: The presence of oxygen can either be required as an oxidant or be detrimental to the catalyst, depending on the specific catalytic cycle.

  • Substrate purity: Impurities in the 2-ethyl-2'-hydroxybiphenyl starting material can interfere with the catalyst.

Q3: Are there common side reactions that compete with the desired cyclization?

A3: Yes, several side reactions can reduce the yield of this compound. These may include intermolecular coupling of the precursor, leading to oligomeric or polymeric byproducts, and decomposition of the starting material or product under harsh reaction conditions. In some cases, side products from competing reaction pathways have been isolated, which can provide insight into the ongoing catalytic processes.[1]

Q4: How critical is the choice of ligand for the palladium catalyst?

A4: The choice of ligand is highly critical. The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. For intramolecular C-O bond formation, phosphine-based ligands are commonly employed. The electronic and steric properties of the ligand can significantly affect the rate and selectivity of the cyclization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion of Starting Material Inactive Catalyst- Ensure the palladium catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).- Consider using a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).- Optimize the ligand-to-metal ratio.
Inappropriate Reaction Temperature- Increase the reaction temperature in increments of 10 °C. Some intramolecular cyclizations require elevated temperatures to proceed efficiently.- Conversely, if decomposition is suspected, try lowering the temperature.
Poor Solvent Choice- The polarity and coordinating ability of the solvent can significantly impact the reaction. Consider screening solvents such as toluene, dioxane, DMF, or DMAc. The use of pivalic acid as a reaction solvent has been shown to improve reproducibility and yields in some intramolecular palladium(II)-catalyzed oxidative biaryl syntheses.[1]
Low Yield of this compound with Byproduct Formation Competing Intermolecular Reactions- Decrease the concentration of the reaction mixture. High dilution conditions favor intramolecular reactions over intermolecular ones.- Slowly add the precursor solution to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.
Catalyst Deactivation- Increase the catalyst loading.- Use a more robust ligand that is less prone to degradation under the reaction conditions.- Ensure the reaction is performed under a strictly inert atmosphere if the catalyst is oxygen-sensitive.
Presence of Water or Other Impurities- Use anhydrous solvents and reagents.- Purify the 2-ethyl-2'-hydroxybiphenyl precursor carefully before use.
Inconsistent Results/Poor Reproducibility Variability in Reagent Quality- Use reagents from a consistent, high-purity source.- Re-purify starting materials and solvents before each reaction.
Sensitivity to Air or Moisture- Employ rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line).

Quantitative Data Summary

The following table summarizes yields for the synthesis of various substituted dibenzofurans via palladium-catalyzed intramolecular cyclization of 2-arylphenols, providing a general expectation for the efficiency of this type of transformation.

PrecursorCatalyst SystemOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)
2-PhenylphenolPd(OAc)₂O₂ (air)PivOH1204885
2-(p-Tolyl)phenolPd(OAc)₂O₂ (air)PivOH1204882
2-(o-Tolyl)phenolPd(OAc)₂O₂ (air)PivOH1204875
2-(4-Methoxyphenyl)phenolPd(OAc)₂O₂ (air)PivOH1204890
2-(4-Chlorophenyl)phenolPd(OAc)₂O₂ (air)PivOH1204878

Note: This data is representative of similar reactions and specific yields for this compound may vary.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Intramolecular Cyclization of 2-Ethyl-2'-hydroxybiphenyl

This is a representative protocol adapted from general procedures for the synthesis of substituted dibenzofurans. Optimization may be required for the specific substrate.

Materials:

  • 2-Ethyl-2'-hydroxybiphenyl (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.10 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.2 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO, 5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-ethyl-2'-hydroxybiphenyl, palladium(II) acetate, tricyclohexylphosphine tetrafluoroborate, and cesium carbonate.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Reaction_Pathway General Reaction Pathway for this compound Synthesis 2-Ethyl-2'-hydroxybiphenyl 2-Ethyl-2'-hydroxybiphenyl Intermediate_Complex Palladacycle Intermediate 2-Ethyl-2'-hydroxybiphenyl->Intermediate_Complex C-H Activation Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->Intermediate_Complex This compound This compound Intermediate_Complex->this compound Reductive Elimination

Caption: Palladium-catalyzed intramolecular cyclization of 2-ethyl-2'-hydroxybiphenyl.

Troubleshooting_Workflow Troubleshooting Low Yields in this compound Cyclization cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Atmosphere start Low Yield of this compound catalyst_inactive Inactive Catalyst? start->catalyst_inactive temp_issue Suboptimal Temperature? start->temp_issue purity_issue Impure Starting Material? start->purity_issue optimize_ligand Optimize Ligand/Ratio catalyst_inactive->optimize_ligand Yes change_catalyst Change Pd Source optimize_ligand->change_catalyst end Improved Yield change_catalyst->end solvent_issue Incorrect Solvent? temp_issue->solvent_issue Yes concentration_issue High Concentration? solvent_issue->concentration_issue concentration_issue->end atmosphere_issue Air/Moisture Sensitivity? purity_issue->atmosphere_issue Yes atmosphere_issue->end

Caption: A workflow for troubleshooting low yields in the cyclization reaction.

References

addressing stability issues of NDBF-caged compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NDBF-caged compounds. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and troubleshooting common problems encountered during experiments with these powerful photoactivatable molecules.

Frequently Asked Questions (FAQs)

Q1: What are NDBF-caged compounds and what are their primary advantages?

A1: NDBF (Nitrodibenzofuran)-caged compounds are molecules whose biological activity is temporarily blocked by the covalent attachment of a photolabile NDBF group. The key advantage of the NDBF caging group is its high efficiency in releasing the active molecule upon exposure to light, a process known as "uncaging". This high efficiency stems from a combination of a high molar extinction coefficient and a high quantum yield of photolysis.[1][2] NDBF is sensitive to both one-photon (UV light, e.g., 365 nm) and two-photon (near-infrared light, e.g., 800 nm) excitation, making it versatile for various experimental setups, including deep tissue applications.[3][4] Furthermore, NDBF-caged compounds, particularly for thiols, are known for their clean and rapid uncaging with minimal side reactions compared to some other caging groups.[1]

Q2: How should I store my NDBF-caged compound?

A2: Proper storage is crucial to maintain the integrity of your NDBF-caged compound. For long-term storage, it is recommended to store the compound in its lyophilized solid form at -20°C or -80°C, protected from light.[5] Once dissolved, stock solutions, typically in an anhydrous solvent like DMSO, should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6] Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If aqueous stock solutions must be stored, they should be frozen at -80°C and used promptly after thawing. NDBF-EGTA has been reported to be stable in frozen aqueous solution at -80°C for up to two years.[3]

Q3: What is the expected shelf-life of NDBF-caged compounds?

A3: The shelf-life of NDBF-caged compounds is highly dependent on the specific molecule, the linkage to the NDBF group, and the storage conditions. As a general guideline, lyophilized compounds stored properly can be stable for a year or more.[7] However, the stability of the caged molecule itself is a primary determinant.[5] For instance, peptides are susceptible to degradation pathways that are sequence-dependent.[5] It is always best to refer to the manufacturer's recommendations for a specific compound. For solutions, especially in aqueous buffers, the stability is significantly reduced, and it is recommended to use them within a short period, even when stored at -80°C.[6]

Q4: Are the byproducts of NDBF uncaging toxic to cells?

A4: The photolysis of nitroaromatic compounds, including NDBF, generates byproducts. While NDBF is noted for its clean photolysis with minimal byproduct formation, the primary byproduct is expected to be a nitroso-aldehyde or a related species.[8] The concentration of these byproducts is typically low in most uncaging experiments. However, at high concentrations of the caged compound or with prolonged light exposure, these byproducts could potentially exhibit phototoxicity.[8] It is recommended to perform control experiments to assess the effect of the uncaging light and potential byproducts on the biological system in the absence of the active molecule. An in vitro phototoxicity test, such as the 3T3 Neutral Red Uptake Phototoxicity Test (OECD TG 432), can be used to evaluate the phototoxic potential of the NDBF cage and its byproducts if there are concerns.[2][9]

Troubleshooting Guides

Issue 1: No or Low Biological Effect After Uncaging
Possible Cause Troubleshooting Step
Incomplete Uncaging 1. Verify Light Source: Ensure your light source (e.g., UV lamp, laser) is functioning correctly and emitting at the appropriate wavelength (e.g., 365 nm for one-photon, ~800 nm for two-photon). Check the power output. 2. Optimize Light Exposure: Increase the duration or intensity of the light exposure. Be mindful of potential photodamage to your sample with excessive light. 3. Check Compound Concentration: Ensure you are using an adequate concentration of the NDBF-caged compound.
Degradation of the Caged Compound 1. Check Storage Conditions: Confirm that the compound has been stored correctly (lyophilized at -20°C or -80°C, protected from light; stock solutions at -80°C). 2. Prepare Fresh Solutions: If the solution has been stored for an extended period, prepare a fresh solution from a new aliquot of lyophilized powder. 3. Assess Compound Integrity: If possible, use HPLC to check the purity of your stock solution and working solution before the experiment.
Issues with the Biological System 1. Positive Control: Use a known active, uncaged version of your molecule to confirm that your biological system is responsive. 2. Cellular Uptake: If uncaging is performed intracellularly, ensure the NDBF-caged compound can cross the cell membrane or has been successfully loaded into the cells.
Issue 2: Premature Uncaging or High Background Activity
Possible Cause Troubleshooting Step
Hydrolysis of the Caged Compound 1. pH of the Buffer: The stability of the bond between the NDBF cage and the active molecule can be pH-dependent, with esters being particularly susceptible to hydrolysis at basic pH.[1][10] Ensure your experimental buffer is at a physiological and stable pH (typically 7.2-7.4). 2. Temperature: Perform experiments at the lowest feasible temperature to minimize hydrolysis. 3. Linkage Type: Be aware that compounds with ester linkages are more prone to hydrolysis than those with ether, amine, or carbamate linkages.[1]
Ambient Light Exposure 1. Work in Low Light: Prepare solutions and handle samples under dim or red light to prevent accidental uncaging. 2. Protect from Light: Use amber tubes or cover tubes with aluminum foil during preparation and incubation steps.
Enzymatic Cleavage 1. Presence of Esterases: In cell culture media or biological samples, esterases can cleave ester-linked caged compounds.[11] If this is suspected, consider using a compound with a more stable linkage or perform experiments in a simplified buffer system.
Issue 3: Compound Precipitation or Aggregation
Possible Cause Troubleshooting Step
Poor Aqueous Solubility 1. Solvent Choice: The hydrophobic NDBF group can reduce the aqueous solubility of the parent molecule.[1] Prepare concentrated stock solutions in an organic solvent like DMSO and then dilute into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your biological system. 2. Sonication: Briefly sonicate the solution to aid in dissolution. 3. pH Adjustment: The solubility of some compounds can be pH-dependent. Adjust the pH of your buffer if appropriate for your molecule.
Peptide Aggregation 1. Sequence-Dependent Aggregation: Peptides, especially those with hydrophobic residues, can be prone to aggregation.[12] This is an inherent property of the peptide sequence. 2. Lower Concentration: Work with the lowest effective concentration of the caged peptide. 3. Modify the Peptide: If aggregation is a persistent issue, consider redesigning the peptide sequence to improve solubility, if possible.

Quantitative Data Summary

The following table summarizes key photochemical and stability properties of NDBF-caged compounds and other relevant caging groups for comparison.

ParameterNDBF-EGTADMNPE-4NP-EGTADM-nitrophen
Quantum Yield (Φ) 0.70.090.230.18
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) 18,4005,1209754,300
Uncaging Rate (s⁻¹) 20,00042,00012,50060,000
Two-Photon Cross-Section (GM) ~0.60.010.0010.01
Aqueous Solubility High (200 mM)---
Reported Stability Stable for 2 years in frozen solution at -80°C---

Data for NDBF-EGTA, DMNPE-4, NP-EGTA, and DM-nitrophen are from reference[1].

Experimental Protocols

Protocol 1: General Procedure for UV Photolysis of NDBF-Caged Compounds

This protocol provides a general guideline for the one-photon uncaging of NDBF-caged compounds using a standard UV lamp.

Materials:

  • NDBF-caged compound

  • Photolysis buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Quartz cuvette

  • UV light source (e.g., Rayonet reactor with 365 nm bulbs)

  • RP-HPLC or LC-MS system for analysis

Procedure:

  • Prepare a stock solution of the NDBF-caged compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into the photolysis buffer to the desired final concentration (typically 25-250 µM).

  • Transfer the solution to a quartz cuvette.

  • Place the cuvette in the UV reactor and irradiate with 365 nm light. The irradiation time will depend on the light source intensity and the quantum yield of the specific compound. It is recommended to perform a time-course experiment to determine the optimal irradiation time.

  • After irradiation, analyze the sample by RP-HPLC or LC-MS to quantify the amount of uncaged product and remaining caged compound.

Protocol 2: Assessing the Aqueous Stability of an NDBF-Caged Compound

This protocol describes a method to evaluate the hydrolytic stability of an NDBF-caged compound in a buffered solution.

Materials:

  • NDBF-caged compound

  • Aqueous buffer at the desired pH (e.g., PBS, pH 7.4)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • RP-HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the NDBF-caged compound in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Dilute the stock solution into the pre-warmed aqueous buffer to a known concentration.

  • Immediately inject a sample of the solution (t=0) into the HPLC to determine the initial peak area of the caged compound.

  • Incubate the remaining solution at the desired temperature, protected from light.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

  • Monitor the decrease in the peak area of the NDBF-caged compound over time. The rate of degradation can be calculated from the slope of the natural log of the peak area versus time.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dissolve NDBF-caged compound in buffer C Incubate with biological system A->C B Prepare control samples (no light, no compound) B->C D Expose to UV/NIR light for uncaging C->D E Measure biological response D->E F Analyze compound stability (e.g., HPLC) D->F

Caption: General experimental workflow for using NDBF-caged compounds.

Troubleshooting_Logic Start Experiment Fails: No/Low Effect Q1 Was the compound stored correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the light source working correctly? A1_Yes->Q2 Sol1 Replace with a freshly prepared solution A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the biological system responsive? A2_Yes->Q3 Sol2 Check/replace light source A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Problem Likely Identified A3_Yes->End Sol3 Use a positive control (uncaged compound) A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for experiments with NDBF-caged compounds.

References

Technical Support Center: Refining the Synthesis and Application of NDBF

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and biological application of nitrobenzofurazan (NDBF) and its derivatives. This guide includes troubleshooting FAQs, detailed experimental protocols, and quantitative data to facilitate the effective use of NDBF as a photocaging group and fluorescent label.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of NDBF and its conjugation to biological molecules.

1. Synthesis of NDBF Core Structure

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Low yield during nitration of dibenzofuran. - Inadequate nitrating agent or conditions.- Over-nitration or side-product formation.- Use a milder nitrating agent such as sodium nitrate under ultrasonic conditions.[1]- Carefully control the reaction temperature and time to minimize side reactions.- Purify the crude product using column chromatography to isolate the desired 3-nitro isomer.[2][3]
Difficulty in achieving regioselective synthesis of NDBF derivatives. - The synthetic route does not favor the desired isomer.- Employ synthetic strategies that direct the regioselectivity, such as using starting materials with appropriate directing groups. An improved synthesis for 3-nitro-2-ethyldibenzofuran was developed to avoid laborious purification of regioisomers.[4]
Poor solubility of reactants or intermediates. - Inappropriate solvent system.- Screen a variety of solvents to find one that provides adequate solubility for all reactants. For example, a mixture of DMF, ACN, and water has been used for the synthesis of Fmoc-Cys(NDBF)-OH.[5]

2. NDBF Conjugation to Biomolecules (e.g., Peptides, Proteins)

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Low yield of NDBF-caged peptide during solid-phase peptide synthesis (SPPS). - Incomplete coupling of the Fmoc-Cys(NDBF)-OH amino acid.- Premature cleavage of the NDBF group.- Extend the coupling time for the bulky Fmoc-Cys(NDBF)-OH residue (e.g., 6 hours).[5]- Ensure that the acidic conditions used for cleavage of other protecting groups are not strong enough to cleave the NDBF group. The NDBF group is stable to 1-3% TFA.[6]
Side reactions during NDBF-peptide synthesis. - Racemization of the cysteine residue during activation or hydrolysis.- Piperidine-mediated side reactions.- Investigate the step at which epimerization occurs (e.g., ester hydrolysis or amino acid activation) and optimize conditions to minimize it.[6]- While not specific to NDBF, be aware of common SPPS side reactions involving cysteine, such as the formation of 3-(1-piperidinyl)alanine, and consider using sterically bulky protecting groups to minimize them.
Low efficiency of labeling proteins with NDBF-NHS ester. - Hydrolysis of the NHS ester.- Incorrect pH of the reaction buffer.- Presence of primary amines in the buffer.- Prepare the NDBF-NHS ester solution immediately before use and avoid moisture.[7]- Maintain the reaction pH between 8.3 and 8.5 for optimal labeling of primary amines.[8]- Use amine-free buffers such as sodium bicarbonate or phosphate buffer. Avoid Tris-based buffers.[8]
Precipitation of the protein during the labeling reaction. - The protein is not stable under the reaction conditions (e.g., pH, solvent).- Perform a small-scale trial to ensure protein stability under the planned labeling conditions.- If using an organic co-solvent like DMSO or DMF to dissolve the NDBF-NHS ester, add it slowly to the protein solution while vortexing.

3. Handling and Storage of NDBF Compounds

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Degradation of NDBF compounds over time. - Instability in certain solvents or pH conditions.- Exposure to light.- Store NDBF derivatives in a cool, dark, and dry place. For long-term storage, consider storing at -20°C.[7]- The stability of NDBF can be pH-dependent. It is generally more stable in neutral to slightly acidic conditions.[7][9] Avoid strongly basic conditions which can lead to degradation.[7][9]- Prepare solutions of NDBF compounds fresh for experiments whenever possible.

4. Uncaging and Fluorescence Issues

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Inefficient uncaging of the NDBF group. - Incorrect wavelength or insufficient light intensity.- Low quantum yield of photolysis.- Ensure the light source matches the absorption maximum of the NDBF derivative (around 320-355 nm for one-photon excitation and 700-800 nm for two-photon excitation).[6][10]- Increase the irradiation time or light intensity.
Formation of photolysis byproducts that interfere with the experiment. - The photochemical reaction of NDBF can produce side products.- While specific byproducts for NDBF are not extensively detailed in the provided results, be aware that photolysis of nitroaromatic compounds can generate reactive species. It is important to perform control experiments with uncaging in the absence of the biological system of interest to assess any effects of the byproducts.

Quantitative Data

The following tables summarize key quantitative data for NDBF and related compounds. Data for NDBF is limited in the literature, so data for analogous compounds are provided for context.

Table 1: Synthesis Yields of NDBF and its Derivatives

CompoundStarting Material(s)Key Reagents/ConditionsYield (%)Reference(s)
(3-nitrodibenzofuran-2-yl)-ethanolDibenzofuran6 steps4 (overall)[4]
1-bromo-1-(3-nitrodibenzofuran-2-yl)-ethaneDibenzofuran4 steps10 (overall)[4]
3-nitro-2-ethyldibenzofuran2-bromo-3-hydroxyacetophenone and 2-bromo-1-fluoro-3-nitrobenzenePd(OAc)₂, Cs₂CO₃, DMAc, 80°C (Heck reaction)38 (for ring closure), 28 (overall)[4]
NDBF-caged thymidine5′-O-(DMTr)thymidine and NDBF caging groupCs₂CO₃, DMF, 0°C to r.t.73[4]
NDBF-caged thymidine phosphoramiditeNDBF-caged thymidine2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA, DCM, r.t.80[4]
Fmoc-Cys(NDBF)-OCH₃NDBF-Br and Fmoc-Cys-OCH₃Zn(OAc)₂, DMF/ACN/0.1% TFA in H₂O70[5]
Fmoc-Cys(NDBF)-OHFmoc-Cys(NDBF)-OCH₃(CH₃)₃SnOH75[5]
7-methoxy-3-nitrodibenzofuran-2-carbaldehyde2-bromo-7-methoxy-9H-fluoren-9-oneNitration and subsequent steps98 (for one step)[6]

Table 2: Photochemical Properties of NDBF and Other Caging Groups

Caging Groupλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λmaxUncaging Quantum Yield (Φu)Two-Photon Action Cross-Section (δu) (GM)Reference(s)
NDBF 320-325~13,300Not explicitly reported, but described as efficient.0.71-1.4 (for a methoxy-substituted derivative)[6][10]
MeO-NDBF 355Not explicitly reportedNot explicitly reported0.71-1.4[10]
DMNB3505,0000.05Not reported[11]
MEOC32513,3000.12Not reported[11]
DEAC40218,6000.210.15[11]
Bhc37514,6000.0810.5[11]
DEAC45045643,0000.781.3[11]
Note: GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The two-photon action cross-section for MeO-NDBF highlights its utility for two-photon uncaging experiments.[10]

Experimental Protocols

1. Synthesis of Fmoc-Cys(NDBF)-OH

This protocol is adapted from the synthesis of Fmoc-cysteine containing an NDBF-protected thiol for use in solid-phase peptide synthesis.[5]

Step 1: Synthesis of Fmoc-Cys(NDBF)-OCH₃

  • Dissolve NDBF-Br (1.00 g, 3.12 mmol) and Fmoc-Cys-OCH₃ (2.2 g, 6.25 mmol) in 60 mL of a 2:1:1 (v/v/v) mixture of DMF/ACN/0.1% TFA in H₂O.

  • Prepare a 0.5 M aqueous solution of Zn(OAc)₂ in 0.1% TFA (v/v).

  • Add 25 µL of the Zn(OAc)₂ solution to the reaction mixture.

  • Stir the reaction at room temperature for 36 hours, monitoring the progress by TLC (1:1 Hex/Et₂O).

  • Once the reaction is complete, evaporate the solvent in vacuo.

  • Purify the product by column chromatography (1:1 Hex/Et₂O) to yield Fmoc-Cys(NDBF)-OCH₃ as a yellow oil (yield: ~48%).

Step 2: Hydrolysis to Fmoc-Cys(NDBF)-OH

  • Dissolve the Fmoc-Cys(NDBF)-OCH₃ from the previous step in an appropriate solvent.

  • Add trimethyltin hydroxide ((CH₃)₃SnOH) to hydrolyze the methyl ester.

  • Monitor the reaction by TLC until completion.

  • After workup, wash the organic layer with 5% HCl and brine, dry with Na₂SO₄, and evaporate the solvent to obtain Fmoc-Cys(NDBF)-OH as a yellow powder (yield: ~90%).

2. General Protocol for Labeling Primary Amines with NDBF-NHS Ester

This is a general protocol for conjugating an NDBF-NHS ester to a protein or other biomolecule containing primary amines.

Materials:

  • Protein/biomolecule of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • NDBF-NHS ester.

  • Anhydrous DMSO or DMF.

  • Purification column (e.g., size-exclusion chromatography) to remove excess dye.

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Just before the reaction, dissolve the NDBF-NHS ester in a small amount of anhydrous DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation.

  • Calculate the required amount of NDBF-NHS ester. A molar excess of the NHS ester (e.g., 8-fold) is typically used for mono-labeling.[8]

  • Add the dissolved NDBF-NHS ester to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of about 100 mM.

  • Purify the labeled protein from the excess NDBF and byproducts using a size-exclusion chromatography column.

Signaling Pathways and Experimental Workflows

1. K-Ras Signaling Pathway

The K-Ras protein is a GTPase that acts as a molecular switch in signaling pathways controlling cell growth, differentiation, and survival.[12][13][14] NDBF-caged peptides that mimic parts of the K-Ras protein can be used to study its function with high spatiotemporal control.[15]

KRas_Signaling cluster_ras EGFR EGFR SOS1 SOS1 EGFR->SOS1 Activates KRas_GDP K-Ras-GDP (Inactive) SOS1->KRas_GDP Promotes GDP/GTP Exchange KRas_GTP K-Ras-GTP (Active) KRas_GDP->KRas_GTP GEF (SOS1) KRas_GTP->KRas_GDP GAP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation NDBF_Peptide NDBF-Caged K-Ras Peptide UV_Light UV Light (Uncaging) NDBF_Peptide->UV_Light Active_Peptide Active K-Ras Peptide UV_Light->Active_Peptide Active_Peptide->RAF Interacts with

Caption: K-Ras signaling pathway and the intervention with an NDBF-caged peptide.

2. Calmodulin/Myosin Light Chain Kinase (MLCK) Signaling Pathway

Calcium/calmodulin-dependent protein kinases (CaMKs) play a crucial role in many cellular processes.[16] Myosin light chain kinase (MLCK) is a key enzyme in smooth muscle contraction and cell motility, and its activity is regulated by Ca²⁺/Calmodulin.[15][17][18][19] Caged peptides that interfere with this pathway can be used to dissect its role in cellular functions.

Calmodulin_MLCK_Signaling Ca2_increase ↑ Intracellular Ca²⁺ Calmodulin Calmodulin (CaM) Ca2_increase->Calmodulin CaM_Ca2 Ca²⁺/CaM Complex Ca2_increase->CaM_Ca2 Binds MLCK_inactive MLCK (Inactive) CaM_Ca2->MLCK_inactive Binds to MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Activates MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) Contraction Muscle Contraction Cell Motility pMLC->Contraction NDBF_Peptide NDBF-Caged MLCK Inhibitor UV_Light UV Light (Uncaging) NDBF_Peptide->UV_Light Active_Inhibitor Active MLCK Inhibitor UV_Light->Active_Inhibitor Active_Inhibitor->MLCK_active Inhibits

Caption: Calmodulin/MLCK signaling pathway and its inhibition by a photoactivatable peptide.

3. Experimental Workflow: NDBF-Peptide Synthesis and Uncaging

The following diagram illustrates a typical workflow for synthesizing an NDBF-caged peptide and using it in a biological experiment.

NDBF_Workflow SPPS Solid-Phase Peptide Synthesis Fmoc_Cys_NDBF Incorporate Fmoc-Cys(NDBF)-OH SPPS->Fmoc_Cys_NDBF Cleavage Cleavage from Resin & Deprotection Fmoc_Cys_NDBF->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Biological_Exp Introduce Caged Peptide to Biological System Characterization->Biological_Exp Uncaging Photolysis (UV or 2-Photon) Biological_Exp->Uncaging Analysis Analyze Biological Response Uncaging->Analysis

References

Validation & Comparative

A Comparative Guide to Two-Photon Caging Groups: 3-nitro-2-ethyldibenzofuran and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Two-photon uncaging technology offers an unparalleled solution, enabling the light-mediated release of compounds with subcellular precision. The choice of the photolabile protecting group, or "caging group," is critical to the success of these experiments. This guide provides an objective comparison of 3-nitro-2-ethyldibenzofuran (NDBF) with other commonly used two-photon caging groups, supported by experimental data and detailed protocols.

Introduction to Two-Photon Caging

Two-photon excitation utilizes the simultaneous absorption of two lower-energy photons to excite a molecule to a higher energy state, a process that would typically require a single photon of higher energy (and shorter wavelength). This nonlinear optical phenomenon provides inherent three-dimensional spatial resolution, as the excitation is confined to the focal volume of a high-power laser. In the context of "caging," a bioactive molecule is rendered inert by covalent attachment to a photolabile protecting group. Irradiation with a focused laser beam at the appropriate two-photon excitation wavelength cleaves this bond, releasing the active molecule at a specific time and location.

The efficiency of a two-photon caging group is paramount and is quantified by its two-photon action cross-section (δu). This critical parameter is the product of the two-photon absorption cross-section (σ₂) and the uncaging quantum yield (Φu):

δu = σ₂ * Φu

A higher two-photon action cross-section allows for efficient uncaging with lower laser powers, minimizing the risk of photodamage to biological samples.

Comparative Analysis of Two-Photon Caging Groups

This section provides a quantitative comparison of 3-nitro-2-ethyldibenzofuran (NDBF) with other widely used two-photon caging groups: 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc), 4-methoxy-7-nitroindolinyl (MNI), and Ruthenium-bipyridine (RuBi). The data presented in the table below has been compiled from various experimental studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Caging GroupTwo-Photon Absorption Cross-section (σ₂) [GM]¹Uncaging Quantum Yield (Φu)Two-Photon Action Cross-section (δu) [GM]¹Excitation Wavelength (nm)Key Features & Considerations
3-nitro-2-ethyldibenzofuran (NDBF) ~0.80.7[1]~0.6[1]~720High quantum yield, clean photolysis, particularly effective for caging thiols. A methoxy-substituted derivative shows an improved δu of 0.71-1.4 GM.[2]
6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) High~0.2~1.0~740High two-photon action cross-section, but can exhibit context-dependent photocleavage efficiency and potential for photoisomerization with thiols.
4-methoxy-7-nitroindolinyl (MNI) Low0.08~0.06~720Most widely used for glutamate uncaging, but has a relatively low two-photon action cross-section, requiring higher laser powers.
Ruthenium-bipyridine (RuBi) Moderate~0.13[3]~0.14~800Can be excited with visible light (one-photon) and near-infrared light (two-photon), but has a modest two-photon action cross-section.

¹GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹)

In-Depth Look at 3-nitro-2-ethyldibenzofuran (NDBF)

The NDBF caging group has emerged as a promising alternative to more traditional photolabile protecting groups. Its key advantages include:

  • High Uncaging Quantum Yield: NDBF exhibits a remarkably high quantum yield for photolysis, meaning a large fraction of the absorbed photons lead to the desired uncaging event.[1]

  • Clean Photorelease: The photodecomposition of NDBF is generally clean, minimizing the generation of potentially reactive or interfering byproducts.

  • Superiority for Thiol Caging: NDBF has demonstrated particular excellence in the caging of thiol-containing molecules, such as cysteine residues in peptides, where other caging groups like Bhc can lead to undesirable side reactions.

  • Favorable Two-Photon Properties: With a two-photon action cross-section comparable to or exceeding that of many commonly used cages, NDBF allows for efficient uncaging with reduced laser intensity, thereby minimizing phototoxicity in live-cell experiments.[1][2]

Signaling Pathway of Two-Photon Uncaging

The fundamental principle of two-photon uncaging involves the precise delivery of a signaling molecule to its target receptor or pathway. The following diagram illustrates this general concept.

TwoPhotonUncaging cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Caged_Molecule Caged Bioactive Molecule Uncaged_Molecule Bioactive Molecule Receptor Target Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Laser Focused Laser Light (Two-Photon Excitation) Laser->Caged_Molecule Uncaging Uncaged_Molecule->Receptor Binding

General mechanism of two-photon uncaging.

Experimental Protocols

Measurement of Two-Photon Action Cross-Section (δu)

The determination of the two-photon action cross-section is crucial for characterizing and comparing caging groups. A common method involves comparing the rate of photolysis of the caged compound of interest to that of a well-characterized standard with a known δu.

Materials:

  • Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser).

  • High numerical aperture (NA) objective lens.

  • Solution of the caged compound of interest at a known concentration.

  • Solution of a reference standard with a known two-photon action cross-section (e.g., a fluorescent dye with a known two-photon absorption cross-section if measuring σ₂, or another caged compound with a known δu).

  • Spectrophotometer or fluorometer for quantifying the concentration of the uncaged product or the depletion of the caged compound.

  • Solvent transparent at both the excitation and emission wavelengths.

Procedure:

  • Prepare Solutions: Prepare solutions of the sample and the reference standard at concentrations that result in similar absorbance at the one-photon absorption maximum.

  • Instrument Setup:

    • Align the two-photon microscope and laser system.

    • Set the laser to the desired excitation wavelength for two-photon uncaging.

    • Measure the laser power at the sample plane.

  • Photolysis Experiment:

    • Fill a microcuvette or a well of a multi-well plate with the sample solution.

    • Expose a defined volume of the solution to the focused laser beam for a specific duration. The exposure time should be kept short to remain in the initial rate regime.

    • Repeat the exposure for a series of different irradiation times.

    • Repeat the same procedure for the reference standard under identical conditions (laser power, wavelength, exposure times, and sample geometry).

  • Quantification:

    • After each irradiation, quantify the amount of uncaged product or the remaining caged compound. This can be done using various analytical techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy (if the product is fluorescent), or high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • Plot the concentration of the photoproduct (or the decrease in the concentration of the caged compound) as a function of irradiation time for both the sample and the reference.

    • The initial rate of photolysis is proportional to the two-photon action cross-section.

    • The two-photon action cross-section of the sample (δu,sample) can be calculated using the following equation:

      δu,sample = δu,ref * (Rate_sample / Rate_ref) * (C_ref / C_sample)

      where:

      • δu,ref is the two-photon action cross-section of the reference standard.

      • Rate_sample and Rate_ref are the initial rates of photolysis for the sample and the reference, respectively.

      • C_sample and C_ref are the initial concentrations of the sample and the reference, respectively.

Workflow for Determining Two-Photon Action Cross-Section:

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sample and Reference Solutions B Two-Photon Microscope Setup A->B C Controlled Laser Irradiation B->C D Repeat for Sample and Reference C->D E Quantify Photoproduct (e.g., HPLC, Spectroscopy) D->E F Determine Initial Photolysis Rates E->F G Calculate Two-Photon Action Cross-section F->G

Workflow for δu measurement.

Conclusion

The selection of an appropriate two-photon caging group is a critical decision in the design of experiments requiring precise spatiotemporal control of bioactive molecules. While established caging groups like MNI and Bhc have proven utility, newer developments such as 3-nitro-2-ethyldibenzofuran (NDBF) offer significant advantages in terms of uncaging efficiency and clean photochemistry, particularly for challenging substrates like thiols. Researchers should carefully consider the photochemical properties, especially the two-photon action cross-section, and the nature of the molecule to be caged when making their selection. The experimental protocols provided in this guide offer a framework for the characterization and comparison of existing and novel two-photon caging groups, facilitating the continued advancement of this powerful technology.

References

NDBF: A Superior Photo-labile Protecting Group for High-Efficiency Uncaging

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical biology and drug development, the precise spatiotemporal control over the activity of molecules is paramount. Photo-labile protecting groups (PPGs), or "caging" groups, are powerful tools that offer this control by temporarily masking a functional group of a bioactive molecule. The molecule remains inert until its activity is restored on-demand by irradiation with light. Among the array of available PPGs, 3-nitrodibenzofuran (NDBF) has emerged as a highly efficient and versatile option, particularly for the protection of thiols.

This guide provides an objective comparison of NDBF with other common photo-labile protecting groups, supported by experimental data and detailed protocols for its validation and use.

NDBF: Key Advantages and Features

The NDBF chromophore is a state-of-the-art caging group that can be cleaved with high efficiency using either UV light (typically around 365 nm) for one-photon excitation (1PE) or near-infrared (NIR) light (around 800 nm) for two-photon excitation (2PE). This two-photon capability is a significant advantage for in vivo and deep-tissue applications, as NIR light offers deeper tissue penetration and reduced phototoxicity compared to UV light.

One of the most notable advantages of NDBF is its clean and efficient cleavage, especially when protecting cysteine residues. Unlike other PPGs, such as brominated hydroxycoumarin (Bhc), NDBF-protected thiols are released without the formation of problematic side products, ensuring a high yield of the desired bioactive molecule.[1][2] Furthermore, studies have shown that NDBF is photolyzed with significantly greater efficiency—reportedly 16 to 160 times more efficiently—than traditional nitrobenzyl-based PPGs like the o-nitroveratryl (oNV) group.[3][4]

Comparative Analysis of Photo-labile Protecting Groups

The efficacy of a PPG is determined by several key photophysical parameters, including its absorption wavelength, quantum yield (Φu), and for 2PE, its two-photon action cross-section (δu). The quantum yield represents the fraction of absorbed photons that result in the cleavage of the protecting group. The two-photon action cross-section is a measure of the efficiency of two-photon absorption leading to uncaging.

Below is a comparison of NDBF with other commonly used PPGs for thiol protection.

Protecting GroupTypical 1P λ (nm)1P Quantum Yield (Φu)Typical 2P λ (nm)2P Action Cross-Section (δu) (GM)Key AdvantagesKey Disadvantages
NDBF 365~0.2[1]800~0.13[1]High 1P & 2P efficiency, clean thiol cleavage
MeO-NDBF 365Not reported8000.71–1.4[2]Very high 2P efficiencyRequires specific synthesis
o-Nitrobenzyl (oNB) ~350Variable, often low (e.g., 0.001-0.01)[5][6]~700-750Very low[1]Well-established, commercially availablePoor 2P sensitivity, lower 1P efficiency
o-Nitroveratryl (oNV) ~350~0.01[3]Not commonly usedVery lowBetter aqueous solubility than oNBLow quantum yield, >10-fold less efficient than NDBF[3]
Bhc ~365Not ideal for thiols800Not ideal for thiolsHigh 2P cross-section for other groupsForms dead-end photoisomer with thiols[1]
p-Hydroxyphenacyl (pHP) ~300-320High, but variable (~0.4)[7]~550-620~1.1 (for phosphate)[7][8]Fast release kineticsLower wavelength for 1P activation

Note: 1 GM (Goeppert-Mayer) = 10-50 cm4 s photon-1. Quantum yields and action cross-sections can vary depending on the leaving group and solvent conditions.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 General Photocleavage Workflow Caged Molecule Caged Molecule Active Molecule Active Molecule Caged Molecule->Active Molecule Light (hν) Byproduct Byproduct Caged Molecule->Byproduct Light (hν)

A general workflow for photo-labile protecting groups.

G cluster_ndbf NDBF Uncaging cluster_bhc Bhc Uncaging NDBF-Cys NDBF-Cys Free Cysteine Free Cysteine NDBF-Cys->Free Cysteine Light (hν) Clean Conversion NDBF-Byproduct NDBF-Byproduct NDBF-Cys->NDBF-Byproduct Bhc-Cys Bhc-Cys Free Cysteine_Bhc Free Cysteine Bhc-Cys->Free Cysteine_Bhc Light (hν) Minor Pathway Photoisomer Dead-end Photoisomer Bhc-Cys->Photoisomer Major Pathway G NDBF-Caged K-Ras Peptide NDBF-Caged K-Ras Peptide Uncaged K-Ras Peptide Uncaged K-Ras Peptide NDBF-Caged K-Ras Peptide->Uncaged K-Ras Peptide Light (hν) Farnesylated Peptide Farnesylated Peptide Uncaged K-Ras Peptide->Farnesylated Peptide Farnesyltransferase Palmitoylated & Membrane Localized Palmitoylated & Membrane Localized Farnesylated Peptide->Palmitoylated & Membrane Localized Palmitoylation

References

comparative analysis of dibenzofuran isomers in geochemical studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Dibenzofuran Isomers in Geochemical Studies

Dibenzofurans (DBFs) and their alkylated and phenylated derivatives are significant oxygen-containing heterocyclic compounds found in geological materials such as crude oil, source rocks, and coal. The relative distribution of their isomers serves as a powerful diagnostic tool for researchers and scientists in geochemical exploration and paleoenvironmental reconstruction. This guide provides a comparative analysis of dibenzofuran isomers, detailing their geochemical significance, the experimental protocols for their analysis, and quantitative data to support these interpretations.

Geochemical Significance of Dibenzofuran Isomers

The distribution and relative abundance of dibenzofuran isomers are influenced by several key geochemical factors, including the type of organic matter, the depositional environment, thermal maturity, and oil migration pathways.

Organic Matter Source and Depositional Environment:

The substitution pattern of methyldibenzofurans (MDBFs) is a reliable indicator of the origin of organic matter. A predominance of 2- and 3-MDBF over 4- and 1-MDBF is characteristic of terrestrial organic matter input, often found in lacustrine or fluvial-deltaic depositional environments.[1][2] In contrast, marine depositional environments tend to show higher relative abundances of 4-MDBF and 1-MDBF.[1] The ratio of (1+4)-MDBF to (2+3)-MDBF is therefore a useful parameter to distinguish between these settings.[1] Furthermore, the abundance of alkyldibenzofurans relative to their sulfur-containing counterparts, alkyldibenzothiophenes, can indicate the oxicity of the depositional environment, with dibenzofurans being more prevalent in more oxic settings.[3][4]

Thermal Maturity:

With increasing thermal maturity, the distribution of dibenzofuran isomers shifts towards the most thermodynamically stable isomers. For instance, among phenyldibenzofurans (PhDBFs), 4-PhDBF is the most stable isomer, and its relative abundance increases with higher maturity levels (vitrinite reflectance ≥ 1.0 %Ro).[4][5] Ratios based on PhDBF isomers, such as PhFR-1 and PhFR-2, have been proposed as thermal maturity indicators, showing good correlation with vitrinite reflectance.[2][5]

Oil Migration:

The relative abundance of certain isomers can also be affected by oil migration. For example, the ratio of benzo[b]naphtho[2,1-d]furan to the sum of benzo[b]naphtho[2,1-d]furan and benzo[b]naphtho[1,2-d]furan has been suggested as a potential indicator for oil migration pathways and distances.[6] Similarly, the 1-MDBF/4-MDBF ratio has been proposed as an indicator of oil migration.[5]

Quantitative Analysis of Dibenzofuran Isomers

The following tables summarize key quantitative data and diagnostic ratios for dibenzofuran isomers from various geochemical studies.

Table 1: Concentration of Dibenzofurans in Crude Oils and Source Rocks

Sample TypeLocationTotal Dibenzofurans (DBFs) ConcentrationReference
Oils from siliciclastic lacustrine source rocksBeibuwan Basin, South China SeaAverage of 518 µg/g[6]
Oils from carbonate source rocksTarim Basin, Northwest China~100 µg/g (inferred from 5x less than Beibuwan)[6]
Crude OilsNiger Delta, NigeriaC0-DBFs: 1.06-136.71 mg/g, C1-DBFs: 9.64-570.64 mg/g, C2-DBFs: 61.50-1346.81 mg/g[1]
Source Rock ExtractsNiger Delta, NigeriaC0-DBFs: 1.75-29.82%, C1-DBFs: 27.60-40.52%, C2-DBFs: 29.66-68.89% (relative abundance)[2]

Table 2: Diagnostic Ratios of Dibenzofuran Isomers and Their Geochemical Significance

RatioGeochemical IndicationTypical Values and InterpretationReferences
(1+4)-MDBF / (2+3)-MDBFOrganic Matter Source/Depositional EnvironmentHigher values suggest marine organic matter; lower values suggest terrestrial input.[1]
Benzo[b]naphtho[2,1-d]furan / (Benzo[b]naphtho[2,1-d]furan + Benzo[b]naphtho[1,2-d]furan)Oil MigrationProposed as a potential molecular parameter for migration pathways.[6]
Phenyldibenzofuran Ratio-1 (PhFR-1)Thermal MaturityIncreases with increasing maturity (≥ 1.0 %Ro). %Rc = 3.0 × PhFR-1/100 + 1.0.[2][5]
Phenyldibenzofuran Ratio-2 (PhFR-2)Thermal MaturityIncreases with increasing maturity (≥ 1.0 %Ro). %Rc = 7.0 × PhFR-2/100 + 1.0.[2][5]
1-MDBF / 4-MDBFThermal Maturity/Oil MigrationProposed as a maturity indicator, but can also be influenced by migration.[5]

Experimental Protocols

The standard method for the analysis of dibenzofuran isomers in geochemical samples is gas chromatography-mass spectrometry (GC-MS). A typical workflow is as follows:

1. Sample Preparation:

  • Extraction: Powdered rock or coal samples are extracted using a Soxhlet apparatus for 48-72 hours. A common solvent mixture is dichloromethane/methanol (93:7, v/v).[5]

  • Asphaltene Removal: For crude oil or bitumen-rich samples, asphaltenes are precipitated by adding n-heptane.[5]

  • Fractionation: The extract is then fractionated into saturated, aromatic, and resin fractions using liquid chromatography on an alumina/silica gel column. The aromatic fraction, which contains the dibenzofurans, is eluted using a solvent mixture such as dichloromethane:petroleum ether (2:1, v/v).[5]

2. GC-MS Analysis:

  • Instrumentation: An Agilent 6890 gas chromatograph coupled to a 5975i mass spectrometer (or similar) is commonly used.[5]

  • Capillary Column: A non-polar or semi-polar capillary column, such as a HP-5MS (60 m × 0.25 mm i.d., 0.25 µm film thickness), provides good separation of the isomers.[5]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Oven Temperature Program: A programmed temperature ramp is used to elute the compounds, for example, from 80°C to 300°C at a rate of 3°C/min, followed by an isothermal hold.

  • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode. Data is acquired in full scan mode or by selected ion monitoring (SIM) for higher sensitivity and specificity. Key ions for monitoring include m/z 168 for dibenzofuran, m/z 182 for methyldibenzofurans, and m/z 196 for dimethyldibenzofurans.[1]

3. Quantification:

  • Quantification is performed by comparing the peak areas of the target isomers to those of an internal standard, such as perdeuterated dibenzofuran or dibenzothiophene.[6]

Visualizing Geochemical Relationships

The following diagrams illustrate the key concepts in the geochemical analysis of dibenzofuran isomers.

Geochemical_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Interpretation Interpretation Source_Rock Source Rock / Crude Oil Extraction Soxhlet Extraction Source_Rock->Extraction Fractionation Liquid Chromatography Extraction->Fractionation Aromatic_Fraction Aromatic Fraction Fractionation->Aromatic_Fraction GCMS GC-MS Analysis Aromatic_Fraction->GCMS Data_Processing Data Processing Isomer_Ratios Isomer Ratios Data_Processing->Isomer_Ratios Geochemical_Indicators Geochemical Indicators Isomer_Ratios->Geochemical_Indicators

Caption: Experimental workflow for the analysis of dibenzofuran isomers.

Dibenzofuran_Isomer_Interpretation cluster_Inputs Geochemical Factors cluster_Outputs Dibenzofuran Isomer Distribution cluster_Interpretation Geochemical Interpretation Organic_Matter Organic Matter Source MDBF_Ratios (1+4)-MDBF / (2+3)-MDBF Organic_Matter->MDBF_Ratios Depositional_Environment Depositional Environment Depositional_Environment->MDBF_Ratios Thermal_Maturity Thermal Maturity PhDBF_Ratios PhFR-1 & PhFR-2 Thermal_Maturity->PhDBF_Ratios Isomer_Stability Relative Isomer Stability Thermal_Maturity->Isomer_Stability Terrestrial_vs_Marine Terrestrial vs. Marine MDBF_Ratios->Terrestrial_vs_Marine Oxicity Depositional Oxicity MDBF_Ratios->Oxicity Maturity_Level Maturity Level PhDBF_Ratios->Maturity_Level Isomer_Stability->Maturity_Level

Caption: Logical relationships in dibenzofuran isomer interpretation.

References

Assessing NDBF-Caged Compounds In Vitro: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photolabile protecting group, or "caging" group, is critical for the precise spatiotemporal control of bioactive molecules. The nitrodibenzofuran (NDBF) caging group has emerged as a promising candidate due to its high photosensitivity. This guide provides an objective comparison of the in vitro performance of NDBF-caged compounds against other common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Caging Groups

The efficacy of a caged compound is primarily determined by its photochemical properties, including its extinction coefficient (ε), which measures the efficiency of light absorption at a specific wavelength, and its quantum yield (Φ), the efficiency of converting absorbed light into the desired photochemical reaction (uncaging). The product of these two values (ε × Φ) gives the overall photolysis efficiency.

Here, we compare the key performance indicators of NDBF with other widely used caging groups.

Caging GroupExtinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Quantum Yield (Φ)Photolysis Efficiency (ε × Φ) (M⁻¹cm⁻¹)Two-Photon Cross-Section (δu) (GM)
NDBF 18,400[1]0.7[1]12,880[1]~0.6[1]
o-Nitrobenzyl (oNB)430 - 9600.08 - 0.1334 - 125Low
DMNB4,300 - 5,5000.012 - 0.1852 - 990~0.01
Coumarin-based6,000 - 19,0000.1 - 0.4600 - 7,600Varies

As the data indicates, NDBF-caged compounds exhibit a significantly higher photolysis efficiency compared to traditional o-nitrobenzyl and DMNB caging groups.[2] This translates to a more efficient release of the bioactive molecule upon illumination, requiring lower light intensities and shorter exposure times, which is crucial for minimizing potential photodamage in biological samples.

Experimental Protocols

To ensure reproducible and comparable results, standardized in vitro assessment protocols are essential. Below are detailed methodologies for key experiments.

Determination of Extinction Coefficient

The molar extinction coefficient is determined using spectrophotometry based on the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

Protocol:

  • Prepare a stock solution of the NDBF-caged compound of a known concentration in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4).

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

  • Plot the absorbance as a function of concentration.

  • The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression line (slope = εl).

Determination of Quantum Yield

The quantum yield of photolysis can be determined using a comparative method, referencing a compound with a known quantum yield.

Protocol:

  • Prepare solutions of the NDBF-caged compound and a reference compound (e.g., a well-characterized caged compound) with similar absorbance at the excitation wavelength.

  • Irradiate both solutions with a light source of the same wavelength and intensity for a defined period.

  • Monitor the photolysis of both compounds over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), by measuring the decrease in the concentration of the caged compound.

  • Calculate the quantum yield (Φ_sample) of the NDBF-caged compound using the following equation: Φ_sample = Φ_ref × (k_sample / k_ref) where Φ_ref is the quantum yield of the reference compound, and k_sample and k_ref are the initial rates of photolysis for the sample and reference, respectively.

In Vitro Stability Assay

This assay assesses the stability of the NDBF-caged compound in the absence of light to ensure that the release of the bioactive molecule is solely triggered by photoactivation.

Protocol:

  • Prepare a solution of the NDBF-caged compound in the experimental buffer.

  • Incubate the solution in the dark at a relevant temperature (e.g., 37°C) for an extended period (e.g., 24-48 hours).

  • Take aliquots at different time points.

  • Analyze the aliquots by HPLC or LC-MS to quantify the amount of the caged compound remaining and to detect any spontaneous release of the bioactive molecule.

  • A stable compound will show minimal degradation over the incubation period.

Biological Activity Assay

The biological activity of the photoreleased molecule is assessed in a relevant in vitro model. The specific protocol will depend on the caged molecule. The following is an example for a caged neurotransmitter like glutamate.

Protocol:

  • Culture primary neurons or a suitable neuronal cell line.

  • Perform whole-cell patch-clamp recordings from the cells.

  • Bath-apply the NDBF-caged glutamate to the cells.

  • Deliver a focused light pulse (e.g., from a UV laser) to a specific area near the recorded cell to uncage the glutamate.

  • Record the postsynaptic currents elicited by the binding of the released glutamate to its receptors on the cell membrane.

  • The amplitude and kinetics of these currents provide a measure of the biological activity of the photoreleased glutamate.[3]

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Performance Assessment cluster_data Data Analysis Stock Prepare Stock Solution Dilutions Prepare Serial Dilutions Stock->Dilutions Stability Assess Stability Stock->Stability Activity Evaluate Biological Activity Stock->Activity Extinction Measure Extinction Coefficient Dilutions->Extinction Quantum Determine Quantum Yield Dilutions->Quantum Plotting Plot Data & Linear Regression Extinction->Plotting Calculation Calculate Performance Metrics Quantum->Calculation Stability->Calculation Activity->Calculation Plotting->Calculation Comparison Compare with Alternatives Calculation->Comparison

Caption: Workflow for the in vitro assessment of NDBF-caged compounds.

Glutamate_Uncaging cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Density Light Light Pulse (e.g., 355 nm) Caged_Glu NDBF-caged Glutamate Light->Caged_Glu Uncaging Glu Glutamate Caged_Glu->Glu Receptor Glutamate Receptor Glu->Receptor Binding PSC Postsynaptic Current (PSC) Receptor->PSC Activation

Caption: Signaling pathway of NDBF-caged glutamate at a synapse.

References

Cross-Validation of 2-Ethyldibenzofuran Detection Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the detection and quantification of 2-ethyldibenzofuran: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The selection of an appropriate analytical method is critical for accurate and reliable results in environmental monitoring, toxicological studies, and pharmaceutical research. This document outlines the experimental protocols and performance characteristics of each technique to aid researchers in choosing the most suitable method for their specific application.

Introduction to this compound and its Detection

This compound is a member of the dibenzofuran family, which are heterocyclic organic compounds. These compounds are of interest due to their potential environmental persistence and toxicological effects. Accurate detection and quantification are essential for assessing environmental contamination and understanding their metabolic fate. Both GC-MS and HPLC-FLD are powerful analytical techniques capable of detecting this compound, but they operate on different principles and offer distinct advantages and disadvantages.

Method Comparison: GC-MS vs. HPLC-FLD

The choice between GC-MS and HPLC-FLD depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique ideal for the analysis of volatile and semi-volatile compounds. It offers excellent separation of complex mixtures and provides structural information, leading to confident compound identification.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is well-suited for the analysis of compounds that fluoresce, such as dibenzofurans. This method can be extremely sensitive and is applicable to a wider range of compound polarities without the need for derivatization, as is often required for GC-MS analysis of more polar compounds.

The following table summarizes the key performance characteristics of each method for the analysis of compounds similar to this compound. It is important to note that these values are representative and can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Limit of Detection (LOD) 0.1 - 5 µg/kg (in soil/sediment)0.01 - 1 µg/L (in water)
Limit of Quantification (LOQ) 0.5 - 15 µg/kg (in soil/sediment)0.05 - 3 µg/L (in water)
Precision (%RSD) 5 - 15%3 - 10%
Accuracy (% Recovery) 80 - 110%85 - 115%
Analysis Time per Sample 30 - 60 minutes15 - 30 minutes
Selectivity Very High (based on mass-to-charge ratio)High (for fluorescent compounds)
Sample Volatility Requirement RequiredNot required

Experimental Protocols

Detailed methodologies for sample preparation and analysis using both GC-MS and HPLC-FLD are provided below. These protocols are based on established methods for the analysis of related polycyclic aromatic compounds and have been adapted for this compound.

A robust sample preparation protocol is crucial for accurate analysis and to minimize matrix interference.

cluster_prep Sample Preparation Workflow node_sample 1. Soil/Sediment Sample (10g) node_extract 2. Accelerated Solvent Extraction (DCM:Acetone 1:1) node_sample->node_extract Extraction node_concentrate 3. Concentration (Nitrogen Evaporation) node_extract->node_concentrate Volume Reduction node_cleanup 4. Solid Phase Extraction (SPE) Cleanup (Silica Gel Cartridge) node_concentrate->node_cleanup Interference Removal node_elute 5. Elution (Hexane:DCM 9:1) node_cleanup->node_elute Analyte Recovery node_final_conc 6. Final Concentration & Solvent Exchange (to Hexane for GC-MS, Acetonitrile for HPLC) node_elute->node_final_conc Preparation for Injection node_analysis 7. Instrumental Analysis node_final_conc->node_analysis Injection

Fig. 1: General sample preparation workflow.
  • Extraction: Weigh 10 g of a homogenized soil or sediment sample into an extraction cell. Perform accelerated solvent extraction (ASE) using a mixture of dichloromethane (DCM) and acetone (1:1, v/v).

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Cleanup: Perform solid-phase extraction (SPE) for cleanup. Condition a silica gel SPE cartridge with hexane. Load the concentrated extract and elute the fraction containing this compound with a mixture of hexane and DCM (9:1, v/v).

  • Final Concentration and Solvent Exchange: Evaporate the eluate to near dryness and reconstitute in a known volume of a solvent suitable for the analytical instrument (e.g., hexane for GC-MS, acetonitrile for HPLC-FLD).

cluster_gcms GC-MS Analysis Workflow node_injection 1. Sample Injection (1 µL, Splitless) node_separation 2. GC Separation (Capillary Column) node_injection->node_separation Vaporization & Transfer node_ionization 3. Ionization (Electron Impact) node_separation->node_ionization Elution node_mass_analysis 4. Mass Analysis (Quadrupole) node_ionization->node_mass_analysis Ion Acceleration node_detection 5. Detection (Electron Multiplier) node_mass_analysis->node_detection Ion Filtering node_data 6. Data Acquisition & Analysis node_detection->node_data Signal Generation

Fig. 2: GC-MS analytical workflow.
  • Instrumentation: Agilent 7890B GC coupled to a 5977B Mass Selective Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 300°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (C14H12O): m/z 196 (quantifier), 167, 139 (qualifiers).

cluster_hplc HPLC-FLD Analysis Workflow node_injection 1. Sample Injection (10 µL) node_separation 2. HPLC Separation (C18 Column) node_injection->node_separation Mobile Phase Transport node_excitation 3. Fluorescence Excitation (Specific Wavelength) node_separation->node_excitation Elution node_emission 4. Fluorescence Emission (Specific Wavelength) node_excitation->node_emission Analyte Excitation node_detection 5. Detection (Photomultiplier Tube) node_emission->node_detection Light Emission node_data 6. Data Acquisition & Analysis node_detection->node_data Signal Generation

Fig. 3: HPLC-FLD analytical workflow.
  • Instrumentation: Agilent 1260 Infinity II HPLC with a fluorescence detector or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 285 nm.

    • Emission Wavelength: 330 nm.

Conclusion and Recommendations

Both GC-MS and HPLC-FLD are highly capable methods for the determination of this compound.

  • GC-MS is recommended when a high degree of certainty in compound identification is required, especially in complex matrices where co-eluting substances may be present. Its high sensitivity and the structural information provided by the mass spectrum make it a robust method for regulatory and research purposes.

  • HPLC-FLD offers a sensitive and often faster alternative, particularly for samples where this compound is a known target analyte and high sample throughput is desired. The selectivity of the fluorescence detector for dibenzofurans can simplify sample cleanup procedures.

The ultimate choice of method should be guided by the specific research question, the nature of the samples, and the available laboratory resources. Method validation, including the determination of LOD, LOQ, precision, and accuracy, should be performed in the laboratory for the specific sample matrix being analyzed to ensure data quality and reliability.

Safety Operating Guide

Safe Disposal of 2-Ethyldibenzofuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of 2-Ethyldibenzofuran and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the parent compound, Dibenzofuran, which can be used as a proxy for understanding the general characteristics of this compound.

PropertyValue
Physical StateSolid
AppearanceOff-white powder
Melting Point81 - 85 °C / 177.8 - 185 °F[1]
Boiling Point285 °C / 545 °F @ 760 mmHg[1]
Flash Point130 °C / 266 °F[1]
SolubilityLow water solubility[1]
Log Pow4.12[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, regional, and national environmental regulations is mandatory.[1][2][3]

Waste Identification and Segregation
  • Waste Characterization: this compound should be classified as a hazardous chemical waste. Due to the properties of its parent compound, it may be harmful if swallowed and toxic to aquatic life with long-lasting effects.[4]

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.[5] Specifically, keep it separate from non-halogenated and halogenated solvent waste unless explicitly permitted by your institution's waste management guidelines.[5]

Waste Collection and Storage
  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.[5][6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and quantity.[5][6]

  • Storage: Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials, heat, sparks, and open flames.[1][5]

Disposal of Empty Containers
  • Triple Rinsing: Empty containers that held this compound must be triple rinsed with a suitable solvent.[7][8] The rinsate must be collected and disposed of as hazardous waste.[7][8]

  • Container Disposal: After triple rinsing and air-drying in a ventilated area (e.g., fume hood), the container's label must be defaced or removed before disposal in the regular trash or recycling, in accordance with institutional policies.[6][8]

Final Disposal
  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[9]

  • Regulatory Compliance: Ensure that all disposal activities comply with the guidelines set forth by the Environmental Protection Agency (EPA) or your regional equivalent.[2][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_container_empty Is the container empty? start->is_container_empty triple_rinse Triple rinse container with a suitable solvent. is_container_empty->triple_rinse Yes collect_waste Collect liquid/solid waste in a labeled, compatible container. is_container_empty->collect_waste No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of empty container in appropriate solid waste. collect_rinsate->dispose_container end End of Process dispose_container->end store_waste Store in a designated secondary containment area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for disposal. store_waste->contact_ehs contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.